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  • Product: 2-(1H-pyrazol-3-yl)propan-2-ol
  • CAS: 23585-51-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(1H-pyrazol-3-yl)propan-2-ol (CAS 23585-51-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-(1H-pyrazol-3-yl)propan-2-ol, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1H-pyrazol-3-yl)propan-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure, known for its presence in numerous approved drugs and biologically active molecules.[1][2][3] This document delves into the core physicochemical properties, synthesis, and safety considerations of this specific pyrazole derivative, offering a foundational resource for its application in research and development.

Core Molecular Attributes and Physicochemical Properties

2-(1H-pyrazol-3-yl)propan-2-ol is a substituted pyrazole featuring a tertiary alcohol functional group. This unique combination of a heteroaromatic ring and a propan-2-ol moiety imparts specific characteristics that are crucial for its behavior in chemical and biological systems.

Structural and Molecular Data
PropertyValueSource
CAS Number 23585-51-5[4]
Molecular Formula C6H10N2O[4][5]
Molecular Weight 126.16 g/mol [4]
SMILES CC(O)(C1=NNC=C1)C[4]
InChI InChI=1S/C6H10N2O/c1-6(2,9)5-3-4-7-8-5/h3-4,9H,1-2H3,(H,7,8)[5]
Monoisotopic Mass 126.079315 Da[5]
Predicted Physicochemical Properties

The following table summarizes key predicted physicochemical properties, which are valuable for anticipating the compound's behavior in various experimental settings.

PropertyPredicted ValueSource
XlogP 0.0[5]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 3[6]

Synthesis and Purification

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. For 2-(1H-pyrazol-3-yl)propan-2-ol, a plausible synthetic route would involve the reaction of a suitably protected 4-hydroxy-4-methyl-2-pentynal or a related precursor with hydrazine.

Illustrative Synthetic Pathway

synthesis_pathway precursor 4-hydroxy-4-methyl-2-pentynal derivative intermediate Cyclization & Tautomerization precursor->intermediate + Hydrazine hydrazine Hydrazine hydrate hydrazine->intermediate product 2-(1H-pyrazol-3-yl)propan-2-ol intermediate->product Work-up & Purification

Caption: A generalized synthetic pathway for the formation of the pyrazole ring in 2-(1H-pyrazol-3-yl)propan-2-ol.

General Experimental Protocol for Pyrazole Synthesis
  • Reaction Setup: To a solution of the appropriate α,β-acetylenic ketone or aldehyde in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate, often in a slight molar excess.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 2-(1H-pyrazol-3-yl)propan-2-ol. While specific spectra for this compound are not publicly available, predicted data and characteristic shifts for similar structures can provide guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the two methyl groups, a broad singlet for the hydroxyl proton, and distinct signals for the protons on the pyrazole ring. The chemical shifts of the pyrazole protons will be influenced by the substituent at the 3-position.

  • ¹³C NMR: The spectrum would show signals for the two equivalent methyl carbons, the quaternary carbon of the propan-2-ol group, and the carbons of the pyrazole ring. The carbon bearing the propan-2-ol group would be significantly downfield.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 126.0793. Predicted collision cross-section (CCS) values for various adducts can aid in identification.[5]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 127.08659126.5
[M+Na]⁺ 149.06853134.7
[M-H]⁻ 125.07204125.0

Table based on data from PubChemLite.[5]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[7][8] The presence of the 2-hydroxypropan-2-yl group in 2-(1H-pyrazol-3-yl)propan-2-ol introduces a potential point for hydrogen bonding and can influence the molecule's solubility and metabolic stability, making it an interesting building block for drug design.

Potential as a Pharmacophore

The pyrazole ring can act as a bioisostere for other aromatic systems, while the tertiary alcohol can participate in key interactions with biological targets. This compound could serve as a starting point for the synthesis of more complex molecules targeting a range of enzymes and receptors.

applications compound 2-(1H-pyrazol-3-yl)propan-2-ol building_block Scaffold for Library Synthesis compound->building_block bioisostere Bioisosteric Replacement compound->bioisostere h_bond Hydrogen Bonding Moiety compound->h_bond lead_gen Lead Generation in Drug Discovery building_block->lead_gen bioisostere->lead_gen h_bond->lead_gen

Caption: Potential applications of 2-(1H-pyrazol-3-yl)propan-2-ol in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Hazard Identification

Based on available safety data sheets for similar compounds, 2-(1H-pyrazol-3-yl)propan-2-ol may be harmful if swallowed and may cause skin and eye irritation.[9][10]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Recommended Handling Procedures
  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Wash hands thoroughly after handling.[9]

Storage Recommendations
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • Store away from incompatible materials such as strong acids.[9]

  • Some suppliers recommend cold-chain transportation and storage at 2-8°C.[4]

Conclusion

2-(1H-pyrazol-3-yl)propan-2-ol is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structural features, combining the versatile pyrazole core with a tertiary alcohol, make it an attractive starting point for the development of novel compounds with diverse applications. This guide provides a foundational understanding of its properties, synthesis, and handling, serving as a valuable resource for researchers and developers in the field. Further experimental investigation into its biological activity and reactivity is warranted to fully explore its potential.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • BLDpharm. (n.d.). 2-(1H-Pyrazol-3-yl)propan-2-ol.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)ethanol.
  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazol-3-ol Properties.
  • PubChemLite. (2025). 2-(1h-pyrazol-3-yl)propan-2-ol.
  • ChemicalBook. (2025, July 14). 2-(1H-PYRAZOL-3-YL)PHENOL.
  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • PubChem. (2025, April 14). 2-(1H-Pyrazol-3-Yl)Pyridine.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • PMC - NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • Fisher Scientific. (2018, May 18). SAFETY DATA SHEET PROPAN-2-OL LRG.
  • Semantic Scholar. (n.d.). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide.
  • 3D-basics. (2025, June 3). Safety Data Sheet: propan-2-ol.
  • ChemScene. (n.d.). 2-Propan-2-ylpyrazol-3-amine.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Semantic Scholar. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • PubChem. (2025, April 14). 3-(1H-pyrazol-3-yl)propan-1-ol.
  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • International Journal of Pharmacy and Scientific Innovations. (2014, June 15). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl].
  • Benchchem. (n.d.). [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine.

Sources

Exploratory

Strategic Deployment of Pyrazole-Based Tertiary Alcohol Building Blocks in Drug Discovery

Introduction: The Strategic Intersection In modern medicinal chemistry, the "Escape from Flatland" initiative—popularized by Lovering et al.—has shifted focus from planar, aromatic-heavy compounds to those with higher fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Intersection

In modern medicinal chemistry, the "Escape from Flatland" initiative—popularized by Lovering et al.—has shifted focus from planar, aromatic-heavy compounds to those with higher fraction sp3 (


) content. This shift correlates with improved clinical success rates due to enhanced solubility and reduced promiscuity.

The pyrazole-based tertiary alcohol represents a high-value structural motif at this intersection. By combining the privileged pyrazole scaffold (found in >40 FDA-approved drugs) with a tertiary alcohol, medicinal chemists can simultaneously address three critical liabilities in lead optimization:

  • Solubility: Breaking planarity and adding a hydrogen bond donor/acceptor pair.

  • Metabolic Stability: Blocking metabolic "soft spots" (benzylic/allylic oxidation) via the gem-dimethyl effect.

  • Target Engagement: Providing a directional H-bond anchor in the solvent-exposed region of a binding pocket.

This guide details the design logic, synthesis, and application of these building blocks, specifically focusing on the 4-(2-hydroxypropan-2-yl)-1H-pyrazole moiety.

Design Principles & Physicochemical Logic

The "Magic Hydroxyl" Effect

While methyl groups ("Magic Methyls") are often added to boost potency via hydrophobic packing, they introduce metabolic liabilities (benzylic oxidation). Replacing a metabolic soft spot with a tertiary alcohol often retains the steric bulk of the alkyl group while blocking oxidation.[1]

PropertyAlkyl Analog (e.g., Isopropyl)Tertiary Alcohol Analog (e.g., -C(Me)

OH)
Impact
Metabolic Stability Low (Susceptible to CYP450 hydroxylation)High (Oxidation blocked by quaternary center)Extends

LogD (7.4) High (Lipophilic)Lower (More Polar)Improves LLE (Ligand Lipophilicity Efficiency)
Solubility LowHighReduces formulation risk
H-Bonding NoneDonor & AcceptorEnables specific water-bridged interactions
Structural Bioisosterism

The 4-(2-hydroxypropan-2-yl)pyrazole motif is frequently used as a bioisostere for:

  • Phenyl rings: It mimics the space-filling properties but with significantly lower lipophilicity.

  • Morpholines/Piperazines: It provides solubility without introducing a basic amine (avoiding hERG liability).

Synthetic Methodologies

The synthesis of these building blocks generally follows two routes: De Novo Cyclization (constructing the ring) or Functionalization (modifying an existing ring). The Functionalization route via Metal-Halogen Exchange is the industry standard for scalability and versatility.

Protocol A: Metal-Halogen Exchange (Gold Standard)

This protocol describes the synthesis of 1-methyl-4-(2-hydroxypropan-2-yl)-1H-pyrazole from 4-iodo-1-methylpyrazole.

Reagents:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 eq)

  • Isopropylmagnesium chloride (

    
    -PrMgCl) or 
    
    
    
    -Butyllithium (
    
    
    -BuLi) (1.1 eq)
  • Anhydrous Acetone (1.5 eq)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-iodo-1-methyl-1H-pyrazole (10 mmol) and anhydrous THF (50 mL) under Argon atmosphere.

  • Exchange: Cool the solution to -78°C (using dry ice/acetone bath).

    • Critical Control Point: Slow addition is crucial to prevent localized heating.

    • Add

      
      -BuLi (2.5 M in hexanes, 4.4 mL) dropwise over 20 minutes.
      
    • Stir at -78°C for 30 minutes. (Monitoring: Aliquot quenched with D2O should show deuterium incorporation by NMR).

  • Electrophile Addition: Add anhydrous acetone (15 mmol) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal and appearance of a gem-dimethyl singlet at

    
     ppm and a broad singlet (OH) at 
    
    
    
    ppm.
Protocol B: C-H Activation (Emerging Method)

Direct C-H functionalization of pyrazoles avoids halogenated precursors but often requires directing groups.

  • Reagents: Pyrazole substrate, Acetone, Photocatalyst (e.g., Iridium-based), Blue LED.

  • Mechanism:[1][2] Minisci-type radical addition.

Visualization: Synthetic Workflow & Decision Tree

Diagram 1: Synthetic Workflow (Metal-Halogen Exchange)

SynthesisWorkflow Start 4-Iodo-1-methylpyrazole (Precursor) Step1 Lithiation (-78°C, THF) Start->Step1 n-BuLi Intermediate Lithio-pyrazole Intermediate Step1->Intermediate Li-I Exchange Step2 Electrophile Trap (Acetone) Intermediate->Step2 Nucleophilic Attack Product Tertiary Alcohol Product Step2->Product Quench (NH4Cl)

Caption: Standard workflow for installing the tertiary alcohol motif via lithiation.

Diagram 2: SAR Decision Tree for Pyrazole Optimization

SAR_Logic Lead Lead Compound (Planar Pyrazole) Problem1 Issue: Low Solubility High LogP Lead->Problem1 Problem2 Issue: Metabolic Instability (Benzylic Oxidation) Lead->Problem2 Solution1 Strategy: Add 3° Alcohol (Solubility Anchor) Problem1->Solution1 Replace Phenyl/Alkyl Solution2 Strategy: Gem-Dimethyl Effect (Block Soft Spot) Problem2->Solution2 Replace Methyl/Ethyl Result Optimized Lead (Lower LogD, Stable) Solution1->Result Solution2->Result

Caption: Decision logic for deploying tertiary alcohol pyrazoles in lead optimization.

Case Study: Fragment-Based Optimization

Note: While many kinase inhibitors (e.g., Ruxolitinib, Asciminib) utilize pyrazoles, this composite example illustrates the specific utility of the tertiary alcohol building block.

Scenario: A discovery team identifies a pyrazole-based hit for a kinase target.

  • Hit: 1-phenyl-4-methyl-pyrazole derivative.

  • Liabilities: High lipophilicity (LogP > 4.5), rapid clearance via oxidation of the 4-methyl group (

    
     min).
    

Optimization Strategy:

  • Hypothesis: Replacing the 4-methyl group with a 2-hydroxypropan-2-yl group will block metabolism (steric shielding) and lower LogP.

  • Execution: The team utilizes the building block 4-(2-hydroxypropan-2-yl)-1H-pyrazole in a Suzuki coupling with the core scaffold.

  • Outcome:

    • Potency: Maintained (the gem-dimethyl group fills the hydrophobic pocket previously occupied by the phenyl ring).

    • PK: Clearance reduced by 5-fold (metabolic soft spot removed).

    • Solubility: Increased from <10 µM to >100 µM.

Challenges & Troubleshooting

ChallengeRoot CauseMitigation Strategy
Elimination Tertiary alcohols can undergo dehydration to form alkenes under acidic conditions.Avoid strong acids during deprotection steps. Use mild Lewis acids if necessary.
Steric Hindrance The gem-dimethyl group is bulky, making subsequent couplings (e.g., N-alkylation) difficult.Perform N-alkylation before installing the alcohol, or use high-pressure conditions.
Purification High polarity makes the product streak on silica.Use DCM/MeOH gradients with 1% NH

OH or reverse-phase chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Chemistry – A European Journal, 17(4), 1-15. (General reference for pyrazole synthesis logic).
  • Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature. [Link]

Sources

Foundational

2-(1H-pyrazol-3-yl)propan-2-ol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(1H-pyrazol-3-yl)propan-2-ol in Organic Solvents Abstract 2-(1H-pyrazol-3-yl)propan-2-ol is a heterocyclic compound with potential applications as a building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(1H-pyrazol-3-yl)propan-2-ol in Organic Solvents

Abstract

2-(1H-pyrazol-3-yl)propan-2-ol is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides a comprehensive theoretical analysis of its expected solubility profile based on molecular structure and first principles. Furthermore, it delivers detailed, robust, and field-proven experimental protocols, primarily the isothermal shake-flask method, to enable researchers to accurately determine thermodynamic equilibrium solubility. This document is designed to be an essential resource for researchers, chemists, and drug development professionals, empowering them to generate reliable solubility data and make informed decisions in their research and development endeavors.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1][2] The compound 2-(1H-pyrazol-3-yl)propan-2-ol combines this important heterocyclic core with a tertiary alcohol functional group, creating a molecule with unique physicochemical properties. Its structure suggests potential as a versatile intermediate for creating more complex molecules with tailored biological activities.

This guide aims to bridge this knowledge gap. We will first dissect the molecular structure to build a predictive solubility profile. The core of this document is a detailed, step-by-step guide to the experimental determination of solubility, enabling any well-equipped laboratory to produce high-quality, reliable data.

Part 1: Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure Analysis

The structure of 2-(1H-pyrazol-3-yl)propan-2-ol (Figure 1) contains several key features that govern its solubility:

  • Polar Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. The "pyridine-like" nitrogen is a hydrogen bond acceptor, while the "pyrrole-like" N-H group is a hydrogen bond donor.[7] This makes the core of the molecule polar.

  • Tertiary Alcohol Group (-C(CH₃)₂OH): The hydroxyl (-OH) group is highly polar and is a strong hydrogen bond donor and acceptor.[8]

  • Isopropyl Group: The two methyl groups attached to the tertiary carbon are non-polar (lipophilic), contributing some hydrocarbon character to the molecule.

The combination of a polar heterocyclic ring and a polar alcohol group suggests that the molecule will have significant polar character. The ability to both donate and accept hydrogen bonds is a crucial factor in its solubility.[9]



Predicted Solubility in Organic Solvent Classes

Based on the structural analysis, we can predict the solubility behavior of 2-(1H-pyrazol-3-yl)propan-2-ol in different classes of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can participate in hydrogen bonding as both donors and acceptors. Due to the strong hydrogen bonding capabilities of the pyrazole N-H and the hydroxyl group, the compound is expected to exhibit high solubility in polar protic solvents like methanol and ethanol.[4] Its solubility in water is also expected to be significant.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. The compound should still be well-soluble in these solvents, as they can interact with the N-H and O-H protons.[9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The dominant polar nature of 2-(1H-pyrazol-3-yl)propan-2-ol suggests it will have low solubility in non-polar solvents.[4] The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice would not be compensated by the weak van der Waals interactions with non-polar solvents.

This qualitative prediction is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions (donor and acceptor).[8]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to HighDipole-dipole interactions and hydrogen bond acceptance.[9]
Non-Polar Hexane, Toluene, DichloromethaneLowMismatch in polarity; weak solute-solvent interactions.[4]

The following diagram illustrates the logical workflow for assessing and predicting solubility.

G cluster_0 Solubility Prediction Workflow A Analyze Molecular Structure (2-(1H-pyrazol-3-yl)propan-2-ol) B Identify Functional Groups - Pyrazole (N-H, N:) - Tertiary Alcohol (-OH) - Alkyl Groups (-CH3) A->B C Assess Polarity & H-Bonding - H-Bond Donor (N-H, O-H) - H-Bond Acceptor (N:, O) - Overall Polar Molecule B->C H Apply 'Like Dissolves Like' Principle C->H D Select Solvent Class E Polar Protic (e.g., Methanol) F Polar Aprotic (e.g., Acetone) G Non-Polar (e.g., Hexane) D->H I High Predicted Solubility E->I Strong H-Bonding J Moderate/High Predicted Solubility F->J Dipole Interactions H-Bond Acceptance K Low Predicted Solubility G->K Weak van der Waals Forces Only H->I H->J H->K

Caption: Logical workflow for predicting solubility based on molecular structure.

Part 2: Experimental Determination of Solubility

To obtain definitive, quantitative data, experimental measurement is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[3][10] A faster, alternative method is the solvent addition or clear point method.[11][12]

Protocol 1: Isothermal Shake-Flask Method

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a constant temperature.[3]

Objective: To determine the equilibrium solubility of 2-(1H-pyrazol-3-yl)propan-2-ol in a selected organic solvent at a specified temperature.

Materials:

  • 2-(1H-pyrazol-3-yl)propan-2-ol (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis equipment.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid 2-(1H-pyrazol-3-yl)propan-2-ol to a vial. An excess is critical to ensure equilibrium with the solid phase is achieved.[10] A general rule is to add at least 2-3 times the estimated amount that will dissolve.

    • Accurately add a known volume or mass of the selected solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.[10]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period. The time required to reach equilibrium can vary but is often between 24 and 72 hours.[3][10] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium has been established.

  • Sampling and Sample Processing:

    • Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 1-2 hours) for the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantitative Analysis:

    • Analyze the calibration standards using HPLC (or another validated method) to generate a calibration curve (e.g., peak area vs. concentration).

    • Analyze the diluted, filtered samples under the same conditions.

    • Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution (the solubility) by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The workflow for this protocol is visualized below.

G start Start prep 1. Preparation Add excess solid to known volume of solvent (in triplicate) start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours) prep->equil sediment 3. Sedimentation Let undissolved solid settle equil->sediment sample 4. Sampling & Filtration Withdraw supernatant and filter (0.22 µm syringe filter) sediment->sample dilute 5. Dilution Dilute filtered sample to a known volume sample->dilute analyze 6. Analysis Quantify concentration using a validated method (e.g., HPLC) dilute->analyze calc 7. Calculation Determine solubility using calibration curve and dilution factor analyze->calc end_node End (Quantitative Solubility Data) calc->end_node

Caption: Experimental workflow for the Isothermal Shake-Flask Method.
Protocol 2: Solvent Addition (Clear Point) Method

This is a dynamic method that can be faster than the shake-flask method.[11][13] It involves titrating a known mass of the compound with a solvent at a constant temperature until complete dissolution is observed.

Objective: To rapidly estimate the solubility of 2-(1H-pyrazol-3-yl)propan-2-ol.

Methodology:

  • Accurately weigh a small amount of the compound into a vial.

  • Maintain the vial at a constant temperature.

  • Add the solvent in small, precise increments while continuously stirring.

  • The point at which the last solid particle dissolves is the "clear point".[12]

  • The solubility is calculated from the mass of the compound and the total volume of solvent added to reach the clear point.

While faster, this method can be less accurate than the equilibrium method and may be influenced by the rate of solvent addition and the kinetics of dissolution.[13]

Part 3: Data Presentation and Interpretation

Experimental results should be recorded systematically. Below is a template table for organizing the data generated from the isothermal shake-flask method.

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Toluene25
Hexane25

Part 4: Applications in Research and Development

  • Synthesis and Purification: The solubility data is critical for selecting an appropriate reaction solvent that can dissolve reactants while not interfering with the reaction. For purification, a solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.[9]

  • Formulation Development: In drug development, solubility in various pharmaceutically acceptable solvents and biorelevant media is a primary indicator of potential oral bioavailability.[3] Poor solubility is a major hurdle that often requires advanced formulation strategies.

Conclusion

While specific quantitative solubility data for 2-(1H-pyrazol-3-yl)propan-2-ol is not currently in the public domain, a detailed analysis of its molecular structure allows for a strong predictive assessment of its behavior in various organic solvents. It is anticipated to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. This guide provides the necessary theoretical foundation and, most importantly, a robust, detailed experimental protocol for the isothermal shake-flask method. By following this protocol, researchers can generate the high-quality, reproducible solubility data essential for advancing their work in synthesis, process chemistry, and drug development.

References

Sources

Exploratory

The Ascendancy of Dimethyl(pyrazolyl)carbinol Scaffolds in Modern Fragment-Based Drug Design

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficie...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] This guide delves into the pivotal role of a particularly advantageous fragment scaffold: dimethyl(pyrazolyl)carbinol. We will explore the unique chemical and structural attributes of this moiety that make it an exceptional starting point for FBDD campaigns. This in-depth analysis will cover the strategic considerations for its inclusion in fragment libraries, the optimal biophysical techniques for hit identification and validation, and the subsequent structure-guided optimization strategies to evolve these low-affinity fragments into potent, drug-like candidates. Through a synthesis of established principles and field-proven insights, this guide aims to equip researchers with the knowledge to effectively leverage the dimethyl(pyrazolyl)carbinol scaffold in their drug discovery endeavors.

Introduction: The Fragment-Based Paradigm and the Quest for the Ideal Fragment

Fragment-Based Drug Design (FBDD) operates on the principle of identifying small, low-molecular-weight compounds (typically <300 Da) that bind with low affinity to a biological target.[2][3] These initial "hits" are then iteratively optimized and grown into more potent, lead-like molecules.[4] This approach offers several advantages over HTS, including a more thorough exploration of chemical space and a higher probability of achieving lead compounds with favorable physicochemical properties.

The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library. An ideal fragment should possess several key characteristics:

  • Low Molecular Weight and Complexity: This ensures a higher "hit rate" and provides ample vectors for synthetic elaboration.[5]

  • High Ligand Efficiency: A measure of the binding energy per heavy atom, indicating the quality of the interaction.

  • Favorable Physicochemical Properties: Good solubility and a balance of hydrophobicity and polarity are crucial for reliable screening and subsequent optimization.

  • Synthetic Tractability: The fragment should be readily amenable to chemical modification to explore the structure-activity relationship (SAR).[5]

The dimethyl(pyrazolyl)carbinol scaffold has emerged as a privileged structure that embodies these desirable traits, making it a valuable asset in the FBDD toolkit.

The Dimethyl(pyrazolyl)carbinol Scaffold: A Privileged Starting Point

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7][8] The incorporation of a dimethylcarbinol group onto the pyrazole ring system confers a unique combination of properties that are highly advantageous for FBDD.

Structural and Physicochemical Advantages:
  • Defined Vectorial Growth Points: The dimethylcarbinol group provides a clear and synthetically accessible point for fragment elaboration. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl groups offer opportunities for hydrophobic interactions or further functionalization.

  • Improved Solubility: The polar carbinol functionality enhances aqueous solubility, a critical parameter for many biophysical screening techniques that require high compound concentrations to detect weak binding events.

  • Balanced Lipophilicity: The combination of the aromatic pyrazole ring and the polar carbinol group results in a fragment with balanced lipophilicity, which is often a predictor of good drug-like properties.

  • Three-Dimensional Character: Unlike purely flat aromatic fragments, the tetrahedral geometry of the carbinol carbon introduces a degree of three-dimensionality, which can lead to more specific and higher-quality interactions with the protein target.

The FBDD Workflow with Dimethyl(pyrazolyl)carbinol Fragments

A typical FBDD campaign involving dimethyl(pyrazolyl)carbinol fragments follows a well-defined, multi-stage process. The causality behind the experimental choices at each stage is critical for success.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization A Fragment Library Screening (Primary Assay) B Hit Validation (Orthogonal Assays) A->B Initial Hits C Structural Biology (X-ray, NMR) B->C Validated Hits D Structure-Guided Design & Synthesis C->D E Iterative Optimization (SAR) D->E E->C Feedback Loop F Lead Compound E->F

Caption: A generalized workflow for a Fragment-Based Drug Design campaign.

Stage 1: Fragment Screening and Hit Validation

Given the weak affinities of fragments, highly sensitive biophysical techniques are required for initial screening and subsequent hit validation.[1][9] A tiered approach is often employed to efficiently identify true binders and eliminate false positives.

3.1.1. Primary Screening: High-Throughput Techniques

The initial screen of a fragment library aims to rapidly identify potential binders. Techniques like Differential Scanning Fluorimetry (DSF) , also known as Thermal Shift Assay, are well-suited for this purpose.[1][9]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Protein Preparation: Prepare the target protein at a final concentration of 2-10 µM in a suitable buffer.

  • Dye Preparation: Use a fluorescent dye that binds to hydrophobic regions of the protein, such as SYPRO Orange, at a final concentration of 5x.

  • Fragment Addition: Add the dimethyl(pyrazolyl)carbinol fragments from the library to the protein-dye mixture at a high concentration, typically 100-500 µM.

  • Thermal Denaturation: Subject the samples to a thermal gradient (e.g., 25-95 °C with a ramp rate of 1 °C/min) in a real-time PCR instrument.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. A shift in the melting temperature (Tm) of the protein in the presence of a fragment indicates a binding event.[9]

Causality: DSF is a rapid and cost-effective primary screening method. A binding fragment will stabilize the protein, leading to an increase in its melting temperature. This provides a clear and measurable signal for hit identification.

3.1.2. Hit Validation: Orthogonal Biophysical Methods

Hits from the primary screen must be validated using one or more orthogonal techniques to confirm binding and rule out artifacts. Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[1][5]

Experimental Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare a solution of the target protein (10-50 µM) and the fragment hit (100-1000 µM) in a deuterated buffer.

  • NMR Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein signals.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis: Protons on the fragment that are in close contact with the saturated protein will receive saturation, leading to a decrease in their signal intensity. The presence of signals in the difference spectrum confirms binding.

Causality: STD NMR directly observes the ligand, making it highly sensitive to weak interactions. It provides definitive evidence of binding and can also offer initial insights into the binding epitope of the fragment.[5]

Table 1: Comparison of Biophysical Techniques for Fragment Screening

TechniqueThroughputProtein ConsumptionInformation ProvidedKey Advantage
Differential Scanning Fluorimetry (DSF) HighLowBinding (ΔTm)Rapid and cost-effective primary screen.[1]
Surface Plasmon Resonance (SPR) MediumLowKinetics (ka, kd), Affinity (KD)Real-time kinetic data.[3]
Isothermal Titration Calorimetry (ITC) LowHighThermodynamics (ΔH, ΔS), Affinity (KD), StoichiometryGold standard for thermodynamic characterization.[3][10]
Ligand-Observed NMR (e.g., STD, WaterLOGSY) MediumLowBinding, Epitope MappingHighly sensitive for weak binders.[1][5]
Protein-Observed NMR (e.g., HSQC) LowHighBinding Site Mapping, Affinity (KD)Detailed structural information on the protein.
X-ray Crystallography LowHighHigh-resolution 3D StructureDirect visualization of the binding mode.[3][11]
Stage 2: Structural Characterization and Hit-to-Lead Evolution

Once a dimethyl(pyrazolyl)carbinol fragment has been validated as a true binder, the next critical step is to determine its binding mode. This structural information is the cornerstone of the hit-to-lead optimization phase.[5]

3.2.1. Elucidating the Binding Mode: X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional snapshot of the fragment bound to the target protein.[11][12] This allows for a detailed analysis of the key interactions, such as hydrogen bonds and hydrophobic contacts, that mediate binding.

Fragment_Binding cluster_0 Protein Binding Pocket cluster_1 Dimethyl(pyrazolyl)carbinol Fragment P1 Hydrophobic Residue P2 H-bond Donor P3 H-bond Acceptor F_Me1 Methyl F_Me1->P1 Hydrophobic Interaction F_Me2 Methyl F_Me2->P1 F_OH Hydroxyl F_OH->P2 H-bond F_Pyr Pyrazole F_Pyr->P3 H-bond

Caption: Interactions of a dimethyl(pyrazolyl)carbinol fragment within a protein binding site.

3.2.2. Structure-Guided Fragment Elaboration

With the co-crystal structure in hand, medicinal chemists can design and synthesize new analogs of the dimethyl(pyrazolyl)carbinol fragment that extend into adjacent pockets of the binding site to form additional favorable interactions. This process, known as "fragment growing," is a key strategy for increasing potency.

For example, if the crystal structure reveals an unoccupied hydrophobic pocket adjacent to one of the methyl groups, a small hydrophobic moiety could be appended at that position. Similarly, if a potential hydrogen bond donor or acceptor on the protein is not engaged, the fragment can be modified to introduce a complementary functional group.

Case Study: Pyrazole Scaffolds as Hsp90 Inhibitors

The development of synthetic pyrazole-based inhibitors of Heat Shock Protein 90 (Hsp90) serves as an excellent example of the power of FBDD. High-throughput screening of the Hsp90 ATPase domain led to the discovery of 3,4-diaryl pyrazole hits.[13] X-ray crystallography of these initial fragment-protein complexes revealed crucial interactions, which then guided the medicinal chemistry efforts to produce highly potent inhibitors with sub-micromolar activity in cells.[13] This case highlights the importance of structural information in driving the optimization process from a low-affinity fragment to a potent lead compound.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The dimethyl(pyrazolyl)carbinol scaffold represents a highly valuable starting point for fragment-based drug discovery campaigns. Its inherent structural and physicochemical properties, combined with its synthetic tractability, make it an ideal candidate for inclusion in fragment libraries. By employing a rational, multi-stage workflow that integrates sensitive biophysical screening techniques with high-resolution structural biology, researchers can effectively leverage this privileged scaffold to discover and optimize novel therapeutics against a wide range of biological targets. The continued application of these principles will undoubtedly lead to the development of new and innovative medicines.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (n.d.).
  • Accepted version (1.16 MB) - University of Cambridge. (n.d.).
  • NIH Public Access - Sandiego. (n.d.).
  • Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics. (n.d.).
  • (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13).
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. (2022, July 7).
  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).
  • Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH. (2020, December 24).
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers. (2023, January 22).
  • Fragment-Based Drug Discovery Using Rational Design - ResearchGate. (2025, August 7).
  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry - Research and Reviews. (2024, March 28).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (2020, August 4).
  • Molecular basis for protein–protein interactions - Beilstein Journals. (2021, January 4).

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Foundational

The Metabolic Profile of the 3-(2-hydroxypropan-2-yl)pyrazole Scaffold

A Medicinal Chemistry Perspective on Stability, Liability, and Optimization Executive Summary The 3-(2-hydroxypropan-2-yl)pyrazole scaffold represents a strategic structural motif in modern drug discovery, often employed...

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemistry Perspective on Stability, Liability, and Optimization

Executive Summary

The 3-(2-hydroxypropan-2-yl)pyrazole scaffold represents a strategic structural motif in modern drug discovery, often employed to modulate lipophilicity (LogP) and introduce specific hydrogen-bonding interactions without adding excessive molecular weight. This guide provides a technical deep-dive into its metabolic fate. While the tertiary alcohol (dimethyl carbinol) moiety acts as a metabolic "shield" against oxidative clearance, the pyrazole ring introduces a significant susceptibility to Phase II conjugation (N-glucuronidation). This document details the mechanistic basis of these pathways, provides validated screening protocols, and outlines structural optimization strategies.

Structural & Physicochemical Rationale[1][2][3][4]

The 3-(2-hydroxypropan-2-yl)pyrazole moiety is frequently utilized as a bioisostere for amides or ketones, or to improve the solubility of lipophilic kinase inhibitors.

  • The "Magic Methyl" Effect: The geminal dimethyl groups on the carbinol carbon provide steric bulk. This prevents the common metabolic route of carbinol oxidation (conversion to ketone or carboxylic acid) seen in primary and secondary alcohols.

  • Tautomeric Complexity: The pyrazole ring exists in dynamic equilibrium between the 3- and 5-substituted tautomers. This tautomerism critically influences binding affinity and, importantly, the site of metabolic conjugation.

  • Lipophilicity Modulation: The tertiary alcohol lowers cLogP, improving aqueous solubility while maintaining permeability.

Metabolic Liability Profiling

The metabolic stability of this scaffold is a tale of two distinct functional groups: the highly stable tertiary alcohol and the labile pyrazole nitrogen.

Phase I: Oxidative Stability (CYP450)

Status: High Stability The 2-hydroxypropan-2-yl group is generally resistant to Cytochrome P450-mediated oxidation.

  • Mechanism: Oxidation of alcohols typically requires an

    
    -proton (geminal hydrogen) to facilitate the formation of a carbonyl. Tertiary alcohols lack this proton.
    
  • Minor Pathways: While direct oxidation of the alcohol is blocked, extensive CYP exposure may lead to hydroxylation of the methyl groups on the isopropyl chain, though this is kinetically disfavored compared to aromatic oxidation elsewhere in the drug molecule.

Phase II: Conjugative Metabolism (UGT)

Status: High Liability (N-Glucuronidation) The unsubstituted pyrazole nitrogen is a "soft spot" for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).[1]

  • N-Glucuronidation: This is the dominant clearance pathway. UGT enzymes, particularly UGT1A4 , UGT1A9 , and UGT2B7 , readily transfer glucuronic acid to the pyrazole nitrogen.

  • O-Glucuronidation: Direct conjugation to the tertiary alcohol is theoretically possible but sterically hindered by the gem-dimethyl groups. It is rarely the rate-limiting step in clearance.

  • Species Differences: N-glucuronidation is often more pronounced in humans than in preclinical species (e.g., rats), leading to potential under-prediction of clearance during preclinical development.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic fates of the scaffold.

MetabolicPathways Scaffold 3-(2-hydroxypropan-2-yl)pyrazole (Parent) CYP Phase I (CYP450) Scaffold->CYP Oxidative Stress UGT Phase II (UGT) Scaffold->UGT Conjugation Oxidation Methyl Hydroxylation (Minor/Slow) CYP->Oxidation Low Clearance NGluc N-Glucuronide (MAJOR METABOLITE) UGT->NGluc UGT1A4/1A9 OGluc O-Glucuronide (Rare/Steric Hindrance) UGT->OGluc Steric Block

Caption: Figure 1. The metabolic bifurcation of the scaffold. Note the dominance of N-glucuronidation over oxidative pathways due to the steric stability of the tertiary alcohol.

Experimental Protocols for Stability Assessment

To accurately profile this scaffold, a standard microsomal assay is insufficient because microsomes often lack the cofactor (UDPGA) required for glucuronidation. The following protocols ensure capture of the relevant Phase II liability.

Protocol A: Comparative Hepatocyte Stability Assay

Rationale: Hepatocytes contain both Phase I (CYP) and Phase II (UGT) enzymes in their physiological ratios, making them superior to microsomes for this specific scaffold.

  • Preparation: Thaw cryopreserved human hepatocytes (pool of >10 donors to average UGT polymorphisms).

  • Incubation:

    • Test compound concentration: 1

      
      M (to ensure first-order kinetics).
      
    • Media: Krebs-Henseleit Buffer (pH 7.4).

    • Cell density:

      
       cells/mL.
      
  • Time Points: 0, 15, 30, 60, 90, and 120 minutes.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., Warfarin). Centrifuge at 3000g for 20 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Validation (Self-Correcting Step):

    • Positive Control (Phase I): Testosterone or Midazolam (High CYP clearance).

    • Positive Control (Phase II):7-Hydroxycoumarin or Naloxone (High UGT clearance). If Naloxone is stable, the hepatocytes are metabolically compromised regarding Phase II.

Protocol B: UGT Phenotyping (Reaction Phenotyping)

Rationale: To confirm if UGT1A4 or 1A9 is the driver, aiding in risk assessment for drug-drug interactions (DDIs).

  • System: Recombinant human UGT supersomes (rUGT).

  • Panel: Screen against UGT1A1, 1A4, 1A9, and 2B7.

  • Cofactor: Supplement with 2 mM UDPGA (Uridine 5'-diphospho-glucuronic acid).

  • Pore Forming: Add Alamethicin (25

    
    g/mg protein) to permeabilize the microsomal membrane (UGTs are luminal). Crucial Step:  Failure to add Alamethicin will result in false stability data.
    
Visualization: Screening Workflow

Workflow Start Compound Synthesis HLM Human Liver Microsomes (NADPH only) Start->HLM Hep Cryopreserved Hepatocytes (Phase I + II) Start->Hep Decision Stability Divergence? HLM->Decision High Stability Hep->Decision Low Stability MetID Metabolite ID (LC-MS/MS) Look for +176 Da (Glucuronide) Decision->MetID Yes (Phase II Liability) Optimization Block Pyrazole NH (Methylation/Fluorination) MetID->Optimization Confirm N-Gluc

Caption: Figure 2. Diagnostic workflow. A discrepancy between HLM (stable) and Hepatocyte (unstable) data is the hallmark signature of pyrazole N-glucuronidation.

Structural Optimization Strategies

If the 3-(2-hydroxypropan-2-yl)pyrazole scaffold shows unacceptable clearance, the following medicinal chemistry strategies are recommended:

StrategyChemical ModificationMechanism of ActionImpact on Properties
N-Alkylation Methylate the free pyrazole nitrogen.Removes the nucleophilic handle required for UGT conjugation.Increases LogP; abolishes H-bond donor capacity.
Electronic Deactivation Introduce Fluorine or CF

on the pyrazole ring or adjacent phenyl rings.
Reduces electron density on the Nitrogen, making it a poorer nucleophile for UGTs.[1]Modulates pKa; improves metabolic stability without losing H-bond donor completely.
Steric Shielding Add bulky groups (e.g., ortho-substitution on an attached aryl ring).Creates steric clash with the UGT active site, preventing the glucuronic acid transfer.May impact target binding affinity (check SAR).[2]
Scaffold Hopping Replace Pyrazole with Triazole or Isoxazole .Alters the pKa and electronic profile of the ring nitrogen.Triazoles may still be glucuronidated; Isoxazoles are generally more stable but less polar.
Data Summary Table: Expected Metabolic Profile
Parameter3-(2-hydroxypropan-2-yl)pyrazolePrimary Alcohol AnalogN-Methylated Analog
CYP Stability High (Shielded)Low (Oxidation to Acid)High
UGT Stability Low (N-Gluc risk) ModerateHigh (Blocked)
Solubility HighHighModerate
Permeability ModerateModerateHigh
References
  • Chiodi, D., & Ishihara, Y. (2025).[3] Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Hypha Discovery. (2023). N-glucuronidation: the human element. Hypha Discovery Blogs. Link

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry. Link

  • Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics. Xenobiotica. (Contextual grounding for UGT1A4 mechanism).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A High-Yield, One-Pot Synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol

Abstract: This document provides a comprehensive guide for the synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol, a valuable heterocyclic building block, starting from 4,4-dimethyl-3-oxobutyronitrile. The protocol details a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol, a valuable heterocyclic building block, starting from 4,4-dimethyl-3-oxobutyronitrile. The protocol details a robust and efficient one-pot cyclocondensation reaction with hydrazine, a cornerstone transformation in heterocyclic chemistry. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss methods for purification and characterization. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous blockbuster pharmaceuticals such as Celebrex (Celecoxib), Viagra (Sildenafil), and Eliquis (Apixaban).[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. The synthesis of functionalized pyrazoles is, therefore, a critical endeavor for medicinal chemists.

This application note details the synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol, a tertiary alcohol-substituted pyrazole. The tertiary alcohol moiety can serve as a key interaction point or as a handle for further synthetic diversification. The chosen synthetic route, the cyclocondensation of a β-ketonitrile with hydrazine, is one of the most fundamental and reliable methods for constructing the pyrazole ring.[2][3] This approach is valued for its high atom economy, operational simplicity, and typically high yields.

Reaction Scheme & Mechanistic Rationale

The synthesis proceeds via a classical Knorr-type pyrazole synthesis, which involves the reaction of a 1,3-dielectrophilic compound—in this case, 4,4-dimethyl-3-oxobutyronitrile—with a hydrazine derivative.[4][5]

Overall Reaction:

Mechanistic Pathway:

The reaction mechanism can be understood as a two-stage process: initial condensation to form a hydrazone, followed by an intramolecular cyclization.[2][6]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the electrophilic carbonyl carbon of the β-ketonitrile. This is the standard mechanism for imine/hydrazone formation and results in a transient hydrazone intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization & Tautomerization: The terminal nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the carbon of the nitrile group. This intramolecular cyclization forms a five-membered dihydropyrazole ring. This intermediate is not aromatic and rapidly tautomerizes to the more stable aromatic pyrazole ring system to yield the final product, 2-(1H-pyrazol-3-yl)propan-2-ol. The driving force for this final step is the formation of a stable, aromatic heterocyclic ring.

Below is a diagram illustrating the logical flow of the reaction mechanism.

Reaction_Mechanism Figure 1: Reaction Mechanism Flow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization & Aromatization A 4,4-dimethyl-3-oxobutyronitrile + Hydrazine B Nucleophilic Attack on Carbonyl Carbon A->B Step 1a C Hydrazone Intermediate (via Dehydration) B->C Step 1b D Intramolecular Attack on Nitrile Carbon C->D Proceeds to Cyclization E 5-Membered Ring Intermediate D->E Step 2a F Tautomerization (Aromatization) E->F Step 2b G 2-(1H-pyrazol-3-yl)propan-2-ol (Final Product) F->G Step 2c

Caption: Figure 1: Reaction Mechanism Flow

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adjusted as needed.

3.1 Materials & Equipment

  • Reagents:

    • 4,4-dimethyl-3-oxobutyronitrile (≥97%)

    • Hydrazine monohydrate (64-65%, reagent grade)

    • Ethanol (200 proof, absolute)

    • Ethyl acetate (reagent grade)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Rotary evaporator

    • Separatory funnel

    • Standard glassware for extraction and filtration

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2 Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Perform the reaction in a fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

3.3 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethyl-3-oxobutyronitrile (1.0 eq) in absolute ethanol (approx. 0.5 M concentration).

  • Reagent Addition: While stirring the solution at room temperature, add hydrazine monohydrate (1.1 eq) dropwise over 5 minutes. Expert Tip: A slight excess of hydrazine ensures complete consumption of the starting material. However, a large excess can complicate purification.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting β-ketonitrile spot.

  • Work-up (Solvent Removal): Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Extraction): To the resulting residue, add ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Wash the organic layer with brine (2 x 20 mL) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which often presents as a pale yellow oil or solid.

3.4 Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, it can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

  • Column Chromatography: For higher purity, the crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Data Summary & Characterization

The following table summarizes the typical reaction parameters.

ParameterValue/Description
Starting Material 4,4-dimethyl-3-oxobutyronitrile
Key Reagent Hydrazine Monohydrate
Stoichiometry 1.0 eq. β-ketonitrile : 1.1 eq. Hydrazine
Solvent Absolute Ethanol
Temperature Reflux (~78 °C)
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Expected Analytical Data for 2-(1H-pyrazol-3-yl)propan-2-ol:

  • Molecular Formula: C₆H₁₀N₂O[7]

  • Molecular Weight: 126.16 g/mol

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 127.09.[7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.5 ppm (d, 1H, pyrazole-H)

    • δ ~6.2 ppm (d, 1H, pyrazole-H)

    • δ ~4.5-5.5 ppm (br s, 1H, -OH)

    • δ ~1.6 ppm (s, 6H, 2 x -CH₃)

    • Note: An NH proton signal may be observed as a very broad singlet, typically between δ 9-12 ppm, or it may exchange and not be visible.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~155 ppm (pyrazole C)

    • δ ~130 ppm (pyrazole CH)

    • δ ~100 ppm (pyrazole CH)

    • δ ~70 ppm (quaternary C-OH)

    • δ ~30 ppm (2 x -CH₃)

  • IR (ATR, cm⁻¹):

    • 3400-3200 (broad, O-H and N-H stretch)

    • 2980-2930 (C-H stretch, sp³)

    • ~1580 (C=N stretch in ring)

Experimental Workflow Visualization

The following diagram outlines the complete workflow from synthesis to characterization.

Synthesis_Workflow Figure 2: Overall Synthesis & Analysis Workflow A 1. Reaction Setup (Dissolve Ketonitrile in EtOH) B 2. Hydrazine Addition (Dropwise, at RT) A->B C 3. Reflux (2-4 hours) B->C D 4. TLC Monitoring C->D Periodic Check D->C Continue Reflux E 5. Cooldown & Evaporation (Rotovap) D->E Reaction Complete F 6. Extraction (EtOAc / H₂O) E->F G 7. Wash & Dry (Brine, MgSO₄) F->G H 8. Concentrate (Crude Product) G->H I 9. Purification (Recrystallization or Chromatography) H->I J 10. Characterization (NMR, MS, IR) I->J K Pure Product 2-(1H-pyrazol-3-yl)propan-2-ol J->K

Caption: Figure 2: Overall Synthesis & Analysis Workflow

Troubleshooting & Expert Insights

While this reaction is generally robust, certain issues can arise.

  • Problem: Low Yield.

    • Cause A: Impure Reagents. The β-ketonitrile may be susceptible to hydrolysis.[6] Hydrazine can degrade over time.

    • Solution A: Use freshly opened or purified hydrazine. Ensure the β-ketonitrile starting material is of high purity and has been stored under anhydrous conditions.

    • Cause B: Incomplete Reaction. Insufficient heating or reaction time.

    • Solution B: Ensure a consistent reflux temperature is maintained and monitor the reaction to completion via TLC before beginning the work-up.

  • Problem: Product is a Dark Oil and Difficult to Purify.

    • Cause: Potential side reactions or degradation, possibly due to excessive heating.

    • Solution: Avoid overheating the reaction. After the solvent is removed, proceed with the work-up and purification without delay. Flash column chromatography is highly effective for removing colored impurities.

  • Problem: Formation of an Emulsion During Extraction.

    • Cause: Common when basic nitrogenous compounds are present.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period. If necessary, filter the entire mixture through a pad of celite.

References

  • Imamura, et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. This review covers cyclocondensation reactions to form pyrazoles. (Source: Google Search)
  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. This article details the reaction of β-ketonitriles with hydrazines. Available at: [Link]

  • Chemical Communications (RSC Publishing). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling.
  • Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. This review highlights the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine. Available at: [Link]

  • MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. This article provides a broad overview of modern pyrazole synthesis methods. Available at: [Link]

  • Thomas, C. D., et al. (2021). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. This paper mentions prominent pyrazole-containing pharmaceuticals. Available at: [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES.
  • Google Patents. (2019). A kind of preparation method of pyrazole derivatives. Patent CN110483400A. (Source: Google Search)
  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. This article reviews the classic Knorr synthesis. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. This article provides context on the Knorr synthesis. Available at: [Link]

  • ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. This article provides insights into the reaction mechanism. (Source: Google Search)
  • MDPI. (2009). Synthesis and Characterization of a Novel 2-Pyrazoline. This paper describes synthesis from α,β-unsaturated carbonyl compounds and hydrazine. Available at: [Link]

  • ResearchGate. (N.D.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. This image shows a general reaction scheme. (Source: Google Search)
  • PMC. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. This article provides examples of pyrazole synthesis. Available at: [Link]

  • PubChem. (2025). 2-(1h-pyrazol-3-yl)propan-2-ol. This database provides chemical properties for the target molecule. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol via 1,3-Dipolar Cycloaddition

Abstract This comprehensive guide details the preparation of 2-(1H-pyrazol-3-yl)propan-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the robus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the preparation of 2-(1H-pyrazol-3-yl)propan-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the robust and highly efficient 1,3-dipolar cycloaddition of diazomethane with 2-methyl-3-butyn-2-ol. This document provides an in-depth examination of the reaction mechanism, a detailed experimental protocol, and critical safety considerations for handling diazomethane. Furthermore, it outlines the necessary purification and characterization techniques to ensure the isolation of a high-purity final product. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Power of 1,3-Dipolar Cycloaddition in Pyrazole Synthesis

The pyrazole moiety is a cornerstone in the architecture of numerous pharmaceuticals and agrochemicals, owing to its diverse biological activities.[1] The Huisgen 1,3-dipolar cycloaddition stands as one of the most powerful and versatile methods for the construction of five-membered heterocycles like pyrazoles.[2][3] This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[4]

In the synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol, diazomethane serves as the 1,3-dipole, while the terminal alkyne, 2-methyl-3-butyn-2-ol, acts as the dipolarophile. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of the pyrazole ring with high regioselectivity.[3][4] The electron-rich nature of diazomethane makes it highly reactive towards alkynes, facilitating the reaction under mild conditions.[3]

This guide provides a detailed protocol for this specific transformation, emphasizing the critical aspects of reaction setup, safe handling of hazardous reagents, and thorough characterization of the final product.

Reaction Mechanism and Workflow

The synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol via 1,3-dipolar cycloaddition follows a well-established mechanistic pathway.

Reaction_Mechanism cluster_reactants Reactants cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_intermediate Intermediate cluster_product Product 2_methyl_3_butyn_2_ol 2-Methyl-3-butyn-2-ol transition_state Concerted [3+2] Transition State 2_methyl_3_butyn_2_ol->transition_state + diazomethane Diazomethane (CH2N2) diazomethane->transition_state 3H_pyrazole 3H-Pyrazole Intermediate transition_state->3H_pyrazole Cyclization product 2-(1H-Pyrazol-3-yl)propan-2-ol 3H_pyrazole->product Tautomerization

Figure 1: General reaction mechanism for the synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol.

The experimental workflow is designed to ensure safety and efficiency, from the preparation of the diazomethane solution to the final purification of the product.

Experimental_Workflow start Start diazomethane_prep Preparation of Ethereal Diazomethane Solution start->diazomethane_prep cycloaddition Slow Addition of Diazomethane at 0 °C to RT diazomethane_prep->cycloaddition reaction_setup Reaction Setup: 2-Methyl-3-butyn-2-ol in Ether reaction_setup->cycloaddition quenching Quenching of Excess Diazomethane with Acetic Acid cycloaddition->quenching workup Aqueous Work-up quenching->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, IR purification->characterization end End Product characterization->end

Figure 2: Experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Methyl-3-butyn-2-ol99%Commercially Available
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)99%Commercially Available
Diethyl ether (anhydrous)ACS GradeCommercially Available
Potassium hydroxideACS GradeCommercially Available
Acetic acid (glacial)ACS GradeCommercially Available
Sodium bicarbonate (saturated solution)ACS GradePrepared in-house
Brine (saturated NaCl solution)ACS GradePrepared in-house
Anhydrous magnesium sulfateACS GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Triethylamine99%Commercially Available

3.2. Safety Precautions: Handling Diazomethane

WARNING: Diazomethane is extremely toxic, carcinogenic, and potentially explosive.[5][6][7][8] All operations involving diazomethane must be conducted in a well-ventilated fume hood behind a blast shield.[7][8] Use of specialized glassware with fire-polished joints is mandatory; avoid ground-glass joints and any scratched or etched glassware.[5][8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty gloves.[6][7] Diazomethane solutions should be kept cold and away from direct sunlight or strong artificial light.[5][8]

3.3. Preparation of Ethereal Diazomethane Solution (Approx. 0.2-0.3 M)

This procedure is adapted from standard methods for the generation of diazomethane from Diazald®.

  • Set up a diazomethane generation apparatus (commercially available kits are recommended) in a fume hood.

  • In the reaction flask, place a solution of potassium hydroxide (5 g) in water (8 mL) and 2-(2-ethoxyethoxy)ethanol (35 mL).

  • Heat the flask in a water bath to 65-70 °C.

  • Dissolve Diazald® (21.4 g, 100 mmol) in 100 mL of anhydrous diethyl ether in a dropping funnel.

  • Add the Diazald® solution dropwise to the heated reaction flask over approximately 25 minutes.

  • The diazomethane co-distills with the ether and is collected in a receiving flask cooled in an ice bath.

  • Continue the distillation until the yellow color of diazomethane is no longer visible in the distillation head.

  • The resulting ethereal solution of diazomethane should be used immediately and should not be stored.

3.4. Synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-3-butyn-2-ol (4.2 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared ethereal diazomethane solution (approx. 60 mmol, 1.2 equivalents) from the dropping funnel to the alkyne solution over 1 hour with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.[5]

  • Allow the mixture to stir for another 15 minutes at room temperature.

3.5. Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[9] A mobile phase of ethyl acetate/hexanes (e.g., starting with 20:80 and gradually increasing the polarity) is typically effective. To mitigate potential issues with the basicity of the pyrazole, the silica gel can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1%).[10]

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-(1H-pyrazol-3-yl)propan-2-ol as a solid or viscous oil.

3.6. Expected Yield

Characterization

The structure and purity of the synthesized 2-(1H-pyrazol-3-yl)propan-2-ol should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the methyl protons of the propan-2-ol moiety, and the hydroxyl proton. The pyrazole protons will appear as distinct signals in the aromatic region. The six methyl protons will likely appear as a singlet. The NH proton of the pyrazole and the OH proton may be broad and their chemical shifts can be concentration-dependent.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the quaternary and methyl carbons of the propan-2-ol substituent.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₆H₁₀N₂O, MW: 126.16 g/mol ) should be observed. Fragmentation patterns may include the loss of a methyl group or water.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H and N-H stretching (broad, in the region of 3200-3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (in the region of 1500-1600 cm⁻¹).

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction may be due to insufficient reaction time or temperature. Ensure the diazomethane solution is added slowly to prevent dimerization. The quality of the Diazald® and anhydrous ether is also crucial.

  • Purification Difficulties: Pyrazoles can sometimes be challenging to purify by silica gel chromatography due to their basic nature. Pre-treating the silica gel with triethylamine can help to improve the separation and recovery.[10] Alternatively, recrystallization from a suitable solvent system can be explored.

  • Safety: The paramount importance of adhering to strict safety protocols when working with diazomethane cannot be overstated. Always work in a fume hood with a blast shield and appropriate PPE.

Conclusion

The 1,3-dipolar cycloaddition of diazomethane with 2-methyl-3-butyn-2-ol provides an effective and direct route to 2-(1H-pyrazol-3-yl)propan-2-ol. This application note provides a comprehensive and detailed protocol for this synthesis, with a strong emphasis on the critical safety measures required for handling diazomethane. The outlined purification and characterization methods will enable researchers to obtain and validate the high-purity product, which can be a valuable intermediate in various drug discovery and development programs.

References

  • Ref. Chem. Com. (23/9/93). Diazomethane. Retrieved from a comprehensive safety document outlining handling procedures.
  • Diazomethane Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). A template for institutional safety protocols for diazomethane use.
  • Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. (n.d.).
  • Diazomethane | Division of Research Safety - University of Illinois. (2026, January 15). Institutional safety guidelines for handling diazomethane.
  • de Boer, J., & Backer, H. J. (n.d.). diazomethane. Organic Syntheses. A classic reference for the preparation of diazomethane with important safety cautions.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (2019, February 26). A review highlighting the utility of 1,3-dipolar cycloadditions in heterocycle synthesis.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (n.d.). A detailed overview of the Huisgen cycloaddition reaction.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). A review discussing the synthesis of pyrazoles via 1,3-dipolar cycloaddition.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). A compilation of various synthetic methods for pyrazoles.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (n.d.).
  • 1,3-Dipolar cycloaddition - Wikipedia. (n.d.). A general overview of the 1,3-dipolar cycloaddition reaction.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. (2020, January 1). A review covering recent advances in 1,3-dipolar cycloadditions.

Sources

Method

Application Note: A Practical Guide to the Regioselective N-alkylation of 2-(1H-pyrazol-3-yl)propan-2-ol

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive and detailed protocol for the N-alkylation of 2-(1H-pyrazol-3-yl)propan-2-ol, a substrate of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the N-alkylation of 2-(1H-pyrazol-3-yl)propan-2-ol, a substrate of significant interest in medicinal chemistry. The primary focus of this guide is to address the critical challenge of regioselectivity, offering a robust methodology to preferentially synthesize the N-1 alkylated isomer. This document outlines the underlying chemical principles, provides a step-by-step experimental procedure, and includes troubleshooting guidance to ensure successful synthesis.

Introduction: The Importance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are privileged scaffolds in modern drug discovery, forming the core of numerous approved therapeutic agents. Their value lies in their ability to serve as versatile bioisosteres for amides and other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties.[1] The precise regiochemistry of N-alkylation is crucial, as the biological activity of pyrazole-containing compounds is often highly dependent on the substitution pattern.[2]

The N-alkylation of unsymmetrically substituted pyrazoles like 2-(1H-pyrazol-3-yl)propan-2-ol can lead to a mixture of N-1 and N-2 regioisomers, which can be challenging to separate.[3] Therefore, controlling the regioselectivity of this reaction is a key objective in the synthesis of these important molecules.[3][4]

Understanding Regioselectivity in Pyrazole N-Alkylation

The regiochemical outcome of pyrazole N-alkylation is a complex interplay of steric and electronic factors.[5] The two nitrogen atoms of the pyrazole ring exhibit different steric environments and nucleophilicities. Several key factors influence whether the alkylation occurs preferentially at the N-1 or N-2 position:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding alkylating agents generally favor alkylation at the less hindered nitrogen atom.[3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms.[3]

  • Base and Counter-ion: The choice of base is critical. Strong bases like sodium hydride (NaH) are commonly used to deprotonate the pyrazole, and the nature of the resulting cation can influence the site of alkylation.[3][6]

  • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF and DMSO often favor the formation of a single regioisomer.[3]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[3]

This protocol is optimized to favor the formation of the N-1 isomer, which is often the desired regioisomer in medicinal chemistry programs.

Experimental Protocol: N-1 Alkylation of 2-(1H-pyrazol-3-yl)propan-2-ol

This section provides a detailed, step-by-step procedure for the N-alkylation of 2-(1H-pyrazol-3-yl)propan-2-ol using a generic alkyl halide (R-X).

Materials and Reagents
ReagentFormulaMW ( g/mol )PurityNotes
2-(1H-pyrazol-3-yl)propan-2-olC₆H₁₀N₂O126.16>95%Starting material.
Sodium Hydride (NaH)NaH23.9960% dispersion in oilA strong base, handle with caution under an inert atmosphere.[7][8]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousA polar aprotic solvent. Anhydrous conditions are critical.[3][9]
Alkyl Halide (R-X)VariesVaries>97%The electrophile for the alkylation reaction.
Saturated aq. NH₄ClNH₄Cl53.49N/AUsed to quench the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeExtraction solvent.
Brine (sat. aq. NaCl)NaCl58.44N/AFor washing the organic layer.
Anhydrous Na₂SO₄Na₂SO₄142.04AnhydrousDrying agent.
Step-by-Step Methodology
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 2-(1H-pyrazol-3-yl)propan-2-ol (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M. Stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation.[7]

  • Activation: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[10]

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[10]

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Experimental Workflow Diagram

G Protocol for N-alkylation of 2-(1H-pyrazol-3-yl)propan-2-ol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Pyrazole in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH (1.1 eq) B->C D 4. Stir for 30 min at 0 °C C->D E 5. Add Alkyl Halide (1.1 eq) D->E F 6. Warm to RT, Stir 2-16h E->F G 7. Quench with sat. NH4Cl F->G H 8. EtOAc Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K K J->K Isolated N-1 & N-2 Isomers

Caption: A flowchart illustrating the key steps in the N-alkylation protocol.

Characterization of N-Alkylated Products

Accurate characterization is essential to confirm the identity and regiochemistry of the synthesized products.

NMR Spectroscopy

NMR is the most powerful tool for distinguishing between the N-1 and N-2 isomers.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons (H4 and H5) are diagnostic. In N-1 substituted pyrazoles, the H5 proton is typically deshielded compared to the H3 proton in the corresponding N-2 isomer.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will differ between the two regioisomers.

  • 2D NMR (HMBC & NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is invaluable for unambiguous assignment. For an N-1 substituted pyrazole, a 3-bond correlation is expected between the protons of the N-1 alkyl group and the C5 carbon of the pyrazole ring.[11] A Nuclear Overhauser Effect (NOESY) experiment can show through-space correlation between the N-1 alkyl group and the H5 proton.[11]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product, but it will not distinguish between the regioisomers.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive NaH- Wet solvent or reagents- Poorly reactive alkyl halide- Use fresh NaH- Ensure all glassware is flame-dried and solvents are anhydrous- Consider using a more reactive alkylating agent (e.g., alkyl iodide)
Poor Regioselectivity - Reaction temperature too high- Sterically hindered alkylating agent- Maintain low temperature during addition of the electrophile- If N-2 is the major product, consider a less bulky alkylating agent
Difficult Separation of Isomers - Similar polarity of the two regioisomers- Optimize the mobile phase for column chromatography- Consider using a different stationary phase or preparative HPLC

References

  • Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • Ghandour, M. I., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2).
  • Jeschek, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Synfacts. (2026).
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(20), 10335.
  • Matos, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(2), 151-155.
  • Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • SlideShare. (2018). Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Kauno Technologijos Universitetas. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Retrieved from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • ResearchGate. (2025). Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N , N -Dimethylformamide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7646-69-7,Sodium hydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. Retrieved from [Link]

  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • JMCH. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(1H-pyrazol-3-yl)propan-2-ol Synthesis via Hydrazine Cyclization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol. It provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the hydrazine cyclization process, with a primary focus on yield optimization.

Introduction: The Chemistry of Pyrazole Synthesis

The synthesis of pyrazole derivatives, such as 2-(1H-pyrazol-3-yl)propan-2-ol, is a cornerstone of medicinal chemistry due to their wide-ranging biological activities.[1][2] The Knorr pyrazole synthesis and related methodologies, which typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine, are fundamental to accessing this important class of heterocycles.[3][4] Specifically, the reaction to form 2-(1H-pyrazol-3-yl)propan-2-ol involves the cyclization of a β-hydroxy-α,β-unsaturated ketone with hydrazine.

The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final pyrazole product.[2][5][6] While seemingly straightforward, this process can be fraught with challenges leading to suboptimal yields. This guide will dissect these issues and provide evidence-based solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol, but my yields are consistently low, or in some cases, I'm not isolating any desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields in pyrazole synthesis are a frequent challenge and can arise from multiple factors. A systematic approach to troubleshooting is essential.

1. Purity of Starting Materials:

  • Hydrazine Quality: Hydrazine and its derivatives can degrade over time.[5] Always use freshly opened or purified hydrazine.

  • Substrate Purity: Ensure your starting β-hydroxy-α,β-unsaturated ketone is pure and free from acidic or basic impurities that could catalyze side reactions or degradation.[5]

2. Reaction Conditions:

  • Stoichiometry: Ensure the correct molar ratio of reactants. A slight excess of hydrazine (1.1-1.2 equivalents) is often used to drive the reaction to completion.[5]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.[7] Protic solvents like ethanol are commonly used, but if solubility is an issue, aprotic dipolar solvents like DMF or NMP might be beneficial.[5]

  • Temperature and Reaction Time: These parameters are often substrate-dependent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[5][7] Some reactions proceed at room temperature, while others may require heating to reflux.[7][8]

3. Formation of Stable Intermediates:

  • If a stable hydrazone intermediate is formed and isolated, the reaction conditions may not be sufficient to promote the final cyclization step. In such cases, increasing the temperature, changing the solvent, or adding a catalyst might be necessary to facilitate the ring closure.[5]

4. Work-up and Purification:

  • Improper work-up can lead to product loss. Ensure that the pH is adjusted correctly during extraction and that the appropriate solvents are used for both extraction and washing.

  • The product might be precipitating out of solution during the reaction or work-up. If so, it can be isolated by filtration and washed with a cold solvent.[8] If the product is soluble, the solvent can be removed under reduced pressure.[8]

Issue 2: Formation of Impurities and Side Reactions

Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of 2-(1H-pyrazol-3-yl)propan-2-ol. What are the common side reactions, and how can I minimize them?

Answer: The formation of impurities is a common hurdle. Understanding the potential side reactions is key to mitigating them.

1. Alternative Cyclization Pathways:

  • Depending on the specific substrate and reaction conditions, reactants can sometimes undergo alternative cyclization pathways, leading to the formation of undesired heterocyclic products.[5] Careful control of reaction parameters is crucial.

2. Degradation of Starting Materials or Product:

  • The starting materials or the final pyrazole product may be unstable under the reaction conditions, leading to decomposition.[5] This can be addressed by lowering the reaction temperature or reducing the reaction time.

3. Inadequate Mixing:

  • Especially on a larger scale, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products.[8] Ensure vigorous and consistent mixing throughout the reaction.

Issue 3: Challenges in Product Purification

Question: I am having difficulty purifying the crude 2-(1H-pyrazol-3-yl)propan-2-ol. What are the recommended purification techniques?

Answer: Effective purification is critical to obtaining a high-purity final product.

1. Recrystallization:

  • Recrystallization is a common and effective method for purifying solid pyrazole derivatives.[8]

  • If the product has poor solubility, consider using a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed, followed by slow cooling to induce crystallization.[9]

  • Hot filtration can be employed to remove insoluble impurities if the compound is sparingly soluble even at high temperatures.[9]

2. Column Chromatography:

  • For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful technique.[7][8] The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will depend on the polarity of the product and impurities.

3. Acid-Base Extraction:

  • Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution can help remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[10][11]

Experimental Protocols

General Procedure for the Synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-hydroxy-α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 equivalents) to the solution.[5] The addition may be done dropwise, especially for larger scale reactions, to control any potential exotherm.[8]

  • Reaction: The reaction mixture is then typically stirred at room temperature or heated to reflux.[8] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.[3] If the product precipitates, it can be isolated by filtration and washed with a cold solvent.[8] If the product remains in solution, the solvent is removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]

Protocol for Recrystallization using a Binary Solvent System

Objective: To purify a poorly soluble pyrazole derivative.

Materials:

  • Crude pyrazole derivative

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is sparingly soluble)

  • The two solvents must be miscible.[9]

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until a slight turbidity persists.

  • If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Data Presentation

ParameterRecommended ConditionRationale
Hydrazine Stoichiometry 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.[5]
Solvent Ethanol, Methanol, DMF, NMPChoice depends on reactant solubility and reaction temperature.[5]
Temperature Room Temperature to RefluxOptimization is necessary; monitor reaction progress.[7][8]
Purification Method Recrystallization, Column ChromatographyChoice depends on the nature of impurities and product solubility.[8]

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start β-hydroxy-α,β-unsaturated ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Nucleophilic Attack Hydrazine Hydrazine (NH2NH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 2-(1H-pyrazol-3-yl)propan-2-ol Cyclic_Intermediate->Pyrazole Dehydration

Caption: General mechanism of pyrazole synthesis from a β-hydroxy-α,β-unsaturated ketone and hydrazine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Pyrazole Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Workup Review Work-up & Purification Start->Workup Impure_Reactants Impure Reactants? Purity->Impure_Reactants Suboptimal_Conditions Suboptimal Conditions? Conditions->Suboptimal_Conditions Loss_During_Workup Product Loss? Workup->Loss_During_Workup Purify_Reactants Purify/Replace Reactants Impure_Reactants->Purify_Reactants Yes Adjust_Params Adjust Temp, Time, Solvent, Stoichiometry Suboptimal_Conditions->Adjust_Params Yes Modify_Workup Modify Extraction/Purification Protocol Loss_During_Workup->Modify_Workup Yes Success Optimized Yield Purify_Reactants->Success Adjust_Params->Success Modify_Workup->Success

Caption: A decision tree for troubleshooting low product yield in pyrazole synthesis.

References

  • Preprints.org. (2025, August 18). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2011, July 8). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]

Sources

Optimization

Removing hydrazine impurities from 2-(1H-pyrazol-3-yl)propan-2-ol synthesis

Topic: Removal of Hydrazine Impurities from 2-(1H-pyrazol-3-yl)propan-2-ol Document ID: TSC-PYR-HYD-001 Status: Active / Verified Executive Summary & Decision Matrix The Challenge: 2-(1H-pyrazol-3-yl)propan-2-ol is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Hydrazine Impurities from 2-(1H-pyrazol-3-yl)propan-2-ol Document ID: TSC-PYR-HYD-001 Status: Active / Verified

Executive Summary & Decision Matrix

The Challenge: 2-(1H-pyrazol-3-yl)propan-2-ol is a critical intermediate for various kinase inhibitors (e.g., JAK inhibitors). Its synthesis typically involves the condensation of hydrazine hydrate with a


-keto ester equivalent (e.g., 4-hydroxy-4-methyl-2-pentynenitrile or a related lactone). While hydrazine is often used in excess to drive conversion and prevent bis-pyrazole formation, it is a known genotoxic impurity (GTI). Under ICH M7 guidelines, hydrazine levels must typically be controlled to extremely low levels (often <10 ppm), presenting a significant purification challenge.

The Solution Architecture: Effective removal relies on exploiting the drastic difference in basicity (pKa) between the pyrazole product and the hydrazine impurity, or by chemically "masking" the hydrazine into a lipophilic species that can be purged.

Remediation Decision Tree

Hydrazine_Removal_Workflow Start Start: Crude Reaction Mixture (Contains Hydrazine >1000 ppm) Check_pKa Strategy 1: pH-Controlled Extraction (Exploiting Basicity Differences) Start->Check_pKa Decision_Sens Is Product Acid-Sensitive? (Tertiary Alcohol Risk) Check_pKa->Decision_Sens Method_A Method A: Mild Acid Wash (pH 4.5 - 5.0, Cold) Partition Hydrazine into Aqueous Decision_Sens->Method_A No / Mild Sensitivity Method_B Method B: Chemical Scavenging (Add Acetone/Benzaldehyde) Form Lipophilic Azine Decision_Sens->Method_B High Sensitivity Check_Level QC Check: Hydrazine Level Method_A->Check_Level Method_B->Check_Level Final_Polishing Method C: Recrystallization (Solvent Switch) Check_Level->Final_Polishing > Limit Success Final API Intermediate (Hydrazine < ICH M7 Limit) Check_Level->Success < Limit Final_Polishing->Success

Figure 1: Decision matrix for selecting the appropriate hydrazine removal strategy based on product sensitivity and impurity levels.

Diagnostic Module: Detection & Quantification

Q: How do I accurately detect hydrazine when it lacks a UV chromophore?

A: You cannot use standard UV-HPLC. Hydrazine (


) is polar and UV-inactive. You must use Derivatization-HPLC .

The industry-standard method involves reacting the sample with an aldehyde (Benzaldehyde or p-Dimethylaminobenzaldehyde) to form a hydrazone (azine) which has strong UV absorbance and is retainable on C18 columns.

Protocol: Benzaldehyde Derivatization

  • Reagent Prep: Prepare a 1% (v/v) solution of Benzaldehyde in Methanol.

  • Sample Prep: Dissolve 50 mg of your pyrazole product in 5 mL of Methanol.

  • Derivatization: Add 1 mL of the Benzaldehyde solution to the sample.

  • Incubation: Vortex and let stand at room temperature for 30 minutes. (The reaction

    
     is rapid).
    
  • Analysis: Inject onto a C18 column.

    • Mobile Phase: ACN:Water (Gradient).

    • Detection: UV at 300–310 nm (Specific for the azine).

    • Quantification: External standard calibration using hydrazine sulfate derivatized under identical conditions.

Technical Note: Ensure the derivatizing agent is in excess. If your sample contains other primary amines, they may compete for the aldehyde.

Remediation Module: Removal Protocols

Method A: The pH-Swing Extraction (Primary Recommendation)

Mechanism: This method exploits the pKa difference.

  • Hydrazine pKa (conjugate acid): ~8.1

  • Pyrazole pKa (conjugate acid): ~2.5

  • Target: At pH 4.5–5.0, Hydrazine is >99.9% protonated (

    
    , water-soluble), while the Pyrazole is >99% neutral (organic-soluble).
    

The Protocol:

  • Dissolution: Dissolve the crude reaction mixture in 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate . (Avoid DCM if possible due to environmental concerns, though it works well).

  • Buffer Prep: Prepare a 5% aqueous solution of Citric Acid or dilute HCl adjusted to pH 4.5 .

  • Wash 1 (The Cut): Wash the organic layer with the buffer solution (1:1 volume ratio).

    • Critical: Keep temperature <10°C . The tertiary alcohol in 2-(1H-pyrazol-3-yl)propan-2-ol is prone to dehydration (forming the isopropenyl derivative) under acidic conditions + heat.

  • Wash 2: Repeat the buffer wash.

  • Neutralization: Wash the organic layer with saturated

    
     to remove residual acid.
    
  • Drying: Dry over

    
     and concentrate.
    

Why this works:

Species State at pH 5.0 Solubility Preference

| Hydrazine |


 (Ionic) | Aqueous Phase (Removed) |
| Pyrazole Product  | Neutral | Organic Phase (Retained) |
Method B: Chemical Scavenging (For Trace Removal)

Q: I still have 50-100 ppm hydrazine after extraction. What now?

A: Use a "Scavenger" to convert the hydrazine into a lipophilic species that does not co-crystallize with your product.

Scavenging Agents:

  • Acetone: Forms Acetone Azine (Volatile, bp ~131°C).

  • Acetylacetone (2,4-Pentanedione): Forms 3,5-dimethylpyrazole (very stable, but creates a new organic impurity).

  • Benzaldehyde: Forms Benzalazine (Solid, highly lipophilic).

Recommended Protocol (Acetone Method):

  • Solvent Swap: Dissolve the crude pyrazole in Isopropyl Alcohol (IPA) or Ethanol.

  • Scavenging: Add 2–3 equivalents of Acetone relative to the estimated hydrazine content (or just 5% vol/vol if content is unknown).

  • Reflux: Heat to mild reflux (or 50°C) for 1–2 hours.

    • Chemistry:

      
      .
      
  • Isolation:

    • Concentrate the solvent. The acetone azine is relatively volatile and will co-evaporate.

    • Perform a final recrystallization (e.g., from Heptane/EtOAc). The lipophilic azine stays in the mother liquor.

Expert Insight: Acetone is preferred over benzaldehyde for this specific alcohol. Benzaldehyde derivatives are heavy and can be difficult to purge from the crystal lattice of the pyrazole alcohol. Acetone azine is much easier to remove.

Troubleshooting & FAQs

Q: My product is dehydrating to the alkene during the acid wash. How do I stop this?

A: The tertiary alcohol at the 2-position is acid-sensitive (E1 elimination mechanism).

  • Fix 1: Increase the pH of the wash to 6.0–6.5 . Hydrazine (pKa 8.1) is still ~97% protonated at pH 6.5, while the pyrazole is safe.

  • Fix 2: Use Ammonium Chloride (

    
    )  saturated solution instead of HCl/Citric acid. 
    
    
    
    provides a mild buffering effect (pH ~5.5) without strong protons.
  • Fix 3: Lower the temperature to 0°C during the wash.

Q: Can I use copper scavenging?

A: While Copper(II) complexes hydrazine effectively, it is not recommended for late-stage pharma intermediates. You will trade a Genotoxic Impurity (Hydrazine) for an Elemental Impurity (Copper, ICH Q3D), which requires its own difficult remediation. Stick to organic scavenging (Method B).

Q: What are the regulatory limits for Hydrazine?

A: Hydrazine is a known mutagen and carcinogen (Class 1 Solvent/GTI).

  • ICH M7 Calculation: Acceptable Intake (AI) is typically extremely low.

  • Standard Limit: Often 1–10 ppm in the final API, depending on the maximum daily dose (MDD).

  • Example: If MDD is 100 mg, and the AI is roughly 1.5

    
     g/day  (for lifetime exposure), the limit is 15 ppm.
    

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Teasdale, A., et al. (2013). Mechanism-based approach to the control of genotoxic impurities: Hydrazine. Organic Process Research & Development, 17(2), 221-230. Link

  • Sun, M., et al. (2010). Determination of hydrazine in pharmaceutical preparations by HPLC with benzaldehyde derivatization.[1][2][3] Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1142-1146. Link

  • Anderson, G., et al. (2016). Purification of Pyrazoles: Exploiting Acid-Base Properties. Chemical Engineering Journal, 289, 45-51. Link

Sources

Troubleshooting

Solving solubility issues of 2-(1H-pyrazol-3-yl)propan-2-ol in water

Answering the user's request. Technical Support Center: 2-(1H-pyrazol-3-yl)propan-2-ol This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering aqueous s...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: 2-(1H-pyrazol-3-yl)propan-2-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 2-(1H-pyrazol-3-yl)propan-2-ol. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize your experimental workflow effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physicochemical properties of 2-(1H-pyrazol-3-yl)propan-2-ol and the underlying reasons for its solubility behavior.

Q1: What is 2-(1H-pyrazol-3-yl)propan-2-ol and why is its aqueous solubility a concern?

A1: 2-(1H-pyrazol-3-yl)propan-2-ol is a heterocyclic compound featuring a pyrazole ring and a tertiary alcohol (propan-2-ol) substituent. The pyrazole motif is a common scaffold in medicinal chemistry.[1] While the nitrogen atoms in the pyrazole ring and the hydroxyl group from the propan-2-ol can participate in hydrogen bonding with water, the overall molecule possesses non-polar characteristics that can limit its aqueous solubility.[2][3] Poor water solubility is a significant hurdle in drug development, as it can lead to low bioavailability, hinder the preparation of stock solutions for in-vitro assays, and complicate formulation for in-vivo studies.[4]

Q2: What specific molecular features of 2-(1H-pyrazol-3-yl)propan-2-ol contribute to its poor water solubility?

A2: Several factors are at play:

  • Crystal Lattice Energy: In its solid state, the molecules can pack into a stable crystal lattice. Strong intermolecular forces, such as hydrogen bonding between the pyrazole rings and hydroxyl groups of adjacent molecules, must be overcome by the solvent for dissolution to occur. If this crystal lattice energy is high, solubility will be low.[2]

  • Lipophilicity: The pyrazole ring and the propan-2-ol's carbon backbone contribute to the molecule's nonpolar character, making it more favorable for interaction with non-polar or weakly polar solvents than with water.[2][5]

  • Molecular Symmetry: Symmetrical molecules can pack more efficiently into a crystal lattice, which often results in a higher melting point and lower solubility.[2]

Q3: Is the pyrazole ring acidic or basic? How does this affect solubility?

A3: The pyrazole ring has two nitrogen atoms. One is a basic pyridine-like nitrogen (sp2 hybridized) and the other is a non-basic, pyrrole-like nitrogen (sp2 hybridized, with its lone pair contributing to the aromatic system) which bears a hydrogen atom. This hydrogen is weakly acidic. The pH of the solution can therefore significantly impact the solubility of pyrazole derivatives by altering their ionization state.[6] For this reason, adjusting the pH is a primary strategy for enhancing solubility.

Part 2: Troubleshooting Common Solubility Issues

This section is designed as a practical, field-guide for addressing specific problems you may encounter during your experiments.

Scenario 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.

This is a classic problem for poorly soluble compounds. The abrupt shift from a highly favorable organic solvent (like DMSO) to a predominantly aqueous environment causes the compound to crash out of solution as it exceeds its thermodynamic solubility limit in the final buffer.

G cluster_0 Initial Observation cluster_1 Immediate Mitigation Strategies cluster_2 Formulation Development (Advanced) Precipitation Precipitation upon dilution of DMSO stock Reduce_Conc Lower Final Concentration Precipitation->Reduce_Conc Simplest First Add_Surfactant Add Surfactant to Buffer (e.g., 0.1% Polysorbate 80) Reduce_Conc->Add_Surfactant If still precipitating Increase_Cosolvent Increase Organic Co-solvent in Final Solution (e.g., <5% DMSO) Add_Surfactant->Increase_Cosolvent If surfactant is not an option pH_Adjust pH Adjustment Increase_Cosolvent->pH_Adjust For more robust solutions Cyclodextrin Cyclodextrin Complexation pH_Adjust->Cyclodextrin If pH modification is not viable Solid_Dispersion Prepare Solid Dispersion Cyclodextrin->Solid_Dispersion For highest concentration needs

Caption: Troubleshooting workflow for compound precipitation.

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Incorporate a Co-solvent: The use of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of a poorly soluble drug.[7] Try to maintain a small percentage of an organic solvent like ethanol or propylene glycol in your final aqueous buffer.[6] Be cautious, as high concentrations of organic solvents can affect biological assay results.

  • Add a Surfactant: Surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium. A final concentration of 0.01-0.1% is often effective.

If immediate fixes are insufficient, a more robust formulation strategy is required.

A. pH Adjustment

  • Principle: Altering the pH of the buffer can ionize the compound, creating a charged species that is generally more water-soluble than the neutral form. For the pyrazole ring, adjusting the pH can either protonate the basic nitrogen or deprotonate the acidic N-H group.

  • Protocol:

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) with a range of pH values (e.g., pH 3, 5, 7.4, 9).

    • Determine the solubility of 2-(1H-pyrazol-3-yl)propan-2-ol in each buffer using the Shake-Flask Method (see Protocol P1 below).

    • Identify the pH at which solubility is maximized.

    • Ensure the optimal pH is compatible with your biological assay.

B. Co-solvency

  • Principle: Co-solvents work by reducing the polarity of the water, making the solvent system more favorable for the hydrophobic solute.[7] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[6]

  • Protocol:

    • Prepare several aqueous solutions containing varying percentages of a co-solvent (e.g., 10%, 20%, 30% PEG 400 in water).

    • Measure the solubility in each mixture (Protocol P1).

    • Plot solubility versus co-solvent concentration to find the optimal ratio.

    • Validate that the required co-solvent concentration does not interfere with your experiment.

C. Complexation with Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar part of your compound can be encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.

  • Protocol:

    • Choose a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is widely used for its safety and high solubility.

    • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v).

    • Add your compound to the HP-β-CD solution and determine the solubility enhancement (Protocol P1).

    • Phase solubility studies can be conducted to determine the binding constant and optimal ratio.

Scenario 2: I observe an initial increase in solubility with my amorphous solid dispersion, but then it crashes out over time.

This phenomenon is known as "supersaturation followed by precipitation."[2]

  • Explanation: Amorphous forms are in a higher energy state and are more soluble than their stable crystalline counterparts. When an amorphous solid dispersion dissolves, it can create a supersaturated solution where the drug concentration temporarily exceeds the equilibrium solubility of the more stable crystalline form.[2] Over time, this thermodynamically unstable solution will equilibrate, causing the drug to precipitate as the less soluble, more stable crystalline form.

  • Solution: Incorporate a precipitation inhibitor into your formulation. Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain the supersaturated state by sterically hindering the nucleation and growth of drug crystals.

Part 3: Key Experimental Protocols

Protocol P1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of 2-(1H-pyrazol-3-yl)propan-2-ol in a given solvent system at a constant temperature.

Materials:

  • 2-(1H-pyrazol-3-yl)propan-2-ol (solid)

  • Test solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or HPLC vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add Excess Compound: Add an amount of the solid compound to a vial that is clearly in excess of its estimated solubility. This ensures that a saturated solution will be formed.

  • Add Solvent: Add a precise volume of the pre-warmed test solvent (e.g., 1 mL) to the vial.

  • Equilibrate: Seal the vial tightly and place it in the shaker/rotator inside an incubator set to the desired temperature.

  • Agitate: Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[2] The solution should appear as a slurry with undissolved solid remaining.

  • Separate Phases: After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle.

  • Filter: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm filter into a clean analysis vial. This step is critical to remove all undissolved solid particles.

  • Analyze Concentration: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV).

  • Report: The measured concentration is the equilibrium solubility of the compound in that specific solvent system and temperature.

Part 4: Data Summary & Visualization

Table 1: Comparison of Solubility Enhancement Techniques
TechniqueMechanism of ActionIllustrative Fold IncreaseKey Considerations
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.[7]2-100xOnly applicable to ionizable compounds. The required pH must be compatible with the assay and in-vivo environment.
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[7]2-50xThe co-solvent must be non-toxic and not interfere with the experiment. High concentrations can be problematic.[6]
Complexation Encapsulates the hydrophobic drug within a hydrophilic cyclodextrin host molecule.10-200xCan be very effective. Requires selection of the appropriate cyclodextrin. Can be costly for large-scale use.
Solid Dispersion Disperses the drug in an amorphous form within a hydrophilic polymer matrix, increasing surface area and kinetic solubility.[2]10-500xCan lead to supersaturation. Physical stability of the amorphous form must be monitored over time.

Note: "Fold Increase" values are illustrative and depend heavily on the specific compound and system.[2]

Diagram: Mechanism of Cyclodextrin Complexation

G cluster_0 Mechanism of Cyclodextrin (CD) Complexation Compound Poorly Soluble Compound p1 Compound->p1 CD Cyclodextrin (Hydrophobic Interior, Hydrophilic Exterior) p2 CD->p2 Water Water (Aqueous Environment) Water->p1 Complex Soluble Inclusion Complex p1->CD + p2->Complex =

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Patel, K., Patel, M., & Patel, K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 60-68.
  • Kumar, S., & Singh, A. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 204-211.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Merck. (n.d.). Improving solubility – a close look at available approaches.
  • BenchChem. (n.d.). How to improve the solubility of 1-Isopropylpyrazole derivatives.
  • Shi, D., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1849-1870.
  • IJCRT.org. (2023). A Review On Pyrazole An Its Derivative.
  • PubChem. (n.d.). 2-(1h-pyrazol-3-yl)propan-2-ol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of 2-(1H-pyrazol-3-yl)propan-2-ol vs 3-isopropylpyrazole activity

The user wants a detailed comparison of two specific pyrazole derivatives. My initial search confirms that these are not well-studied compounds. There is no direct comparative data available. Therefore, the guide must be...

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a detailed comparison of two specific pyrazole derivatives. My initial search confirms that these are not well-studied compounds. There is no direct comparative data available. Therefore, the guide must be framed as a hypothetical comparison, outlining the scientific rationale and experimental steps a researcher would take to compare them. This approach allows me to fulfill all the user's detailed requirements for structure, scientific integrity, protocols, data tables, and visualizations.

Plan:

  • Introduction: Introduce the pyrazole scaffold as a "privileged" structure in medicinal chemistry, citing its presence in many approved drugs. Introduce the two specific compounds, highlighting their structural differences.

  • Structural & Physicochemical Analysis: Compare their predicted properties (MW, LogP, H-bond donors/acceptors) in a table. Discuss how the tertiary alcohol vs. the isopropyl group could affect solubility, metabolism, and binding.

  • Hypothesized Biological Target - Kinase Inhibition:

    • Rationale: Pyrazoles are common scaffolds in kinase inhibitors. The N-H and adjacent nitrogen can act as a "hinge-binding" motif, mimicking the adenine of ATP. I will choose a generic protein kinase as a plausible target for this guide.

    • Mechanism: Explain how the pyrazole core can interact with the ATP-binding pocket of a kinase. Create a Graphviz diagram to illustrate this general mechanism.

  • Proposed Experimental Workflow:

    • Create a Graphviz diagram outlining the entire workflow from in vitro screening to cellular assays.

    • Part A: In Vitro Biochemical Assay.

      • Protocol: Provide a detailed, step-by-step protocol for a generic, non-specific kinase inhibition assay (e.g., using a universal substrate and detecting ATP depletion or phosphopeptide formation). I will use a luminescence-based ATP detection assay (like ADP-Glo) as a common, robust example.

      • Data Presentation: Create a table with hypothetical dose-response data and calculated IC50 values for both compounds.

    • Part B: Cell-Based Target Engagement Assay.

      • Protocol: Describe a cellular thermal shift assay (CETSA) or a NanoBRET™ assay as a modern method to confirm the compounds enter cells and bind to the target kinase. I will detail the NanoBRET protocol as it's a good example of a specific, quantitative cell-based assay.

      • Data Presentation: Create a table with hypothetical EC50 values.

    • Part C: Cellular Cytotoxicity Assay.

      • Protocol: Provide a standard MTS assay protocol to assess general toxicity and determine a therapeutic window.

      • Data Presentation: Create a table with hypothetical CC50 values and calculate the Selectivity Index (SI = CC50 / IC50).

  • Interpretation of (Hypothetical) Results: Synthesize the mock data from the tables. For example, hypothesize that the tertiary alcohol of 2-(1H-pyrazol-3-yl)propan-2-ol allows for an additional hydrogen bond, leading to greater potency (in vitro IC50) but perhaps lower membrane permeability (poorer cell-based EC50) compared to the more lipophilic 3-isopropylpyrazole.

  • References: Compile all sources into a numbered list with full details and clickable URLs.

This structured approach will create a valuable, authoritative guide for the target audience by providing a practical and scientifically rigorous framework for compound evaluation, even in the absence of pre-existing data. It fulfills all aspects of the user's request.### Comparative Analysis of 2-(1H-pyrazol-3-yl)propan-2-ol and 3-isopropylpyrazole: A Framework for Evaluating Structure-Activity Relationships

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and versatile chemical nature have cemented its status as a "privileged scaffold."[4][5] This core is present in a wide array of FDA-approved drugs, from the anti-inflammatory celecoxib to kinase inhibitors like ruxolitinib, highlighting its capacity to interact with diverse biological targets.[5][6]

This guide provides a comparative framework for evaluating two closely related pyrazole derivatives: 2-(1H-pyrazol-3-yl)propan-2-ol and 3-isopropylpyrazole . While neither compound is an established therapeutic agent, their structural differences—a hydrophilic tertiary alcohol versus a lipophilic isopropyl group—offer a classic medicinal chemistry scenario for exploring structure-activity relationships (SAR). We will dissect their physicochemical properties, hypothesize a plausible biological target based on the pyrazole core's known activities, and provide a comprehensive, step-by-step experimental workflow to systematically compare their efficacy, target engagement, and cytotoxicity.

Structural and Physicochemical Postulates

The seemingly minor difference between a 2-hydroxypropyl and an isopropyl group at the C3 position can profoundly influence a molecule's behavior. The tertiary alcohol group in 2-(1H-pyrazol-3-yl)propan-2-ol introduces polarity and a hydrogen bond donor, which can enhance aqueous solubility and provide a specific interaction point with a protein target.[7] Conversely, the isopropyl group of 3-isopropylpyrazole increases lipophilicity, which may improve membrane permeability but reduce solubility.

These differences are quantified by cheminformatics predictors in Table 1.

Table 1: Predicted Physicochemical Properties of Target Compounds

Property2-(1H-pyrazol-3-yl)propan-2-ol3-isopropylpyrazoleRationale for Impact
Molecular Formula C₆H₁₀N₂OC₆H₁₀N₂The presence of oxygen increases polarity.
Molecular Weight 126.16 g/mol 110.16 g/mol A minor difference, unlikely to significantly impact pharmacokinetics.
XlogP (Lipophilicity) ~0.0[8]~1.5 (Predicted)Lower logP suggests better aqueous solubility; higher logP may improve cell permeability.
Hydrogen Bond Donors 2 (N-H, O-H)1 (N-H)The extra H-bond donor offers a potential key interaction with a biological target.
Hydrogen Bond Acceptors 2 (N, O)1 (N)The oxygen atom provides an additional H-bond acceptor site.
Polar Surface Area ~55 Ų~35 ŲHigher PSA is associated with lower membrane permeability.

Expert Insight: The key hypothesis is a trade-off. The tertiary alcohol on 2-(1H-pyrazol-3-yl)propan-2-ol may form a critical hydrogen bond within a target's active site, leading to higher potency. However, its increased polarity could hinder its ability to cross cell membranes, potentially resulting in lower efficacy in cell-based assays compared to the more lipophilic 3-isopropylpyrazole.

Hypothesized Biological Target: Protein Kinase Inhibition

The pyrazole scaffold is a well-established "hinge-binder" in protein kinase inhibitors.[7] Kinases are a major class of enzymes that regulate cellular processes by phosphorylating other proteins, and their dysregulation is a hallmark of diseases like cancer.[9][10] The N1-H and N2 atoms of the pyrazole ring can form hydrogen bonds with the "hinge" region of the ATP-binding pocket, mimicking the interaction of adenine.

cluster_1 Pyrazole Inhibitor hinge Hinge Residue 1 (Backbone NH) Hinge Residue 2 (Backbone C=O) pyrazole Pyrazole Core hinge->pyrazole H-Bond (Donor) pyrazole->hinge H-Bond (Acceptor) substituent R-Group (C3 Position) substituent->hinge

Figure 1: General binding mode of a pyrazole inhibitor in a kinase ATP pocket. The pyrazole core forms key hydrogen bonds with the hinge region, while the C3 substituent explores an adjacent pocket, influencing potency and selectivity.

For this guide, we will proceed with the hypothesis that both compounds are potential protein kinase inhibitors and outline a workflow to test this activity.

Proposed Experimental Workflow for Comparative Analysis

A robust comparison requires a multi-tiered approach, moving from a direct biochemical assay to more complex cellular systems. This validates that the compound not only inhibits its target but can also access it within a living cell and exert an effect at concentrations that are not broadly toxic.

A Tier 1: In Vitro Biochemical Assay B Tier 2: Cellular Target Engagement A->B Confirm cell permeability and target binding D Data Synthesis & SAR Conclusion A->D C Tier 3: Cellular Cytotoxicity Assay B->C Assess therapeutic window and off-target toxicity B->D C->D

Figure 2: A tiered experimental workflow for systematic compound comparison, progressing from in vitro target inhibition to cellular effects.

Tier 1: In Vitro Biochemical Kinase Inhibition Assay

This initial experiment determines if the compounds can directly inhibit the activity of a purified kinase enzyme. We will use a luminescence-based assay that measures ATP consumption, a universal indicator of kinase activity.

Protocol 1: Generic Kinase Activity Assay (Luminescence-Based)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a purified protein kinase.

  • Materials:

    • Purified kinase enzyme.

    • Kinase substrate (a generic peptide).

    • Assay buffer (optimized for the kinase).[11]

    • ATP.

    • Test compounds (dissolved in DMSO).

    • Luminescent kinase activity assay kit (e.g., ADP-Glo™).

    • White, opaque 96-well or 384-well plates.

    • Microplate luminometer.

  • Step-by-Step Procedure: [12][13]

    • Compound Plating: Prepare serial dilutions of each test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Enzyme Addition: Prepare a solution of the kinase in assay buffer and add it to all wells except the "no enzyme" control.

    • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Prepare a solution of substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.

    • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.[14]

    • Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescent assay reagents according to the manufacturer's protocol. This typically involves a two-step process to first deplete unused ATP and then convert the generated ADP back to ATP, which drives a luciferase reaction.

    • Data Acquisition: Read the luminescence signal on a microplate reader.

    • Data Analysis: Convert luminescence to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

CompoundIC₅₀ (nM)Hill Slope
2-(1H-pyrazol-3-yl)propan-2-ol 85-1.10.99
3-isopropylpyrazole 1,250-0.90.98
Staurosporine (Control) 5-1.00.99
Tier 2: Cell-Based Target Engagement Assay

A potent IC₅₀ is meaningless if the compound cannot enter a cell and bind to its target. Cell-based assays are critical for confirming biological relevance.[15][16] A cellular thermal shift assay (CETSA) or a bioluminescence resonance energy transfer (BRET) assay can quantify this engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

  • Objective: To determine the half-maximal effective concentration (EC₅₀) for target engagement inside living cells.

  • Principle: This assay uses cells expressing the target kinase fused to a NanoLuc® luciferase. A fluorescent tracer that binds the kinase's active site is added. When the tracer is bound, its fluorescence is excited by the luciferase's bioluminescence (BRET). An effective inhibitor will displace the tracer, disrupting the BRET signal.[17]

  • Step-by-Step Procedure:

    • Cell Plating: Seed cells engineered to express the NanoLuc®-kinase fusion protein into a white, opaque 96-well plate and incubate overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a set period (e.g., 2 hours) in a CO₂ incubator.

    • Tracer Addition: Add the fluorescent tracer and a cell-impermeable luciferase inhibitor (to block signal from any lysed cells) to the wells.

    • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescent reaction.

    • Data Acquisition: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths using a plate reader equipped with appropriate filters.

    • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the logarithm of compound concentration and fit to a dose-response curve to determine the EC₅₀.

Table 3: Hypothetical Cellular Target Engagement Data

CompoundCellular EC₅₀ (nM)
2-(1H-pyrazol-3-yl)propan-2-ol 950
3-isopropylpyrazole 1,500
Tier 3: Cellular Cytotoxicity Assay

Finally, it is essential to determine if the compound's effect is specific to the target or simply due to general toxicity. An MTS assay measures metabolic activity as an indicator of cell viability.[18][19]

Protocol 3: MTS Cytotoxicity Assay

  • Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of each compound.

  • Principle: Metabolically active cells reduce the MTS tetrazolium salt to a colored formazan product, which can be measured by absorbance. A decrease in signal indicates cell death.[20][21]

  • Step-by-Step Procedure: [19][22]

    • Cell Plating: Seed a relevant cell line (e.g., the same one used for the target engagement assay) in a clear 96-well plate and incubate overnight.

    • Compound Treatment: Treat the cells with the same serial dilutions of the compounds used previously. Incubate for an extended period that reflects a therapeutic window (e.g., 48-72 hours).

    • Reagent Addition: Add the MTS reagent directly to the cell culture media.

    • Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS to formazan.

    • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate spectrophotometer.

    • Data Analysis: Calculate percent viability relative to DMSO-treated controls. Plot viability versus the logarithm of compound concentration to determine the CC₅₀.

Table 4: Hypothetical Cytotoxicity Data and Selectivity Index

CompoundCellular CC₅₀ (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
2-(1H-pyrazol-3-yl)propan-2-ol 25294
3-isopropylpyrazole > 50> 40

Synthesizing the Results: A Structure-Activity Relationship Narrative

Based on our hypothetical data, we can construct a compelling SAR narrative:

  • Potency: 2-(1H-pyrazol-3-yl)propan-2-ol demonstrated significantly higher in vitro potency (IC₅₀ = 85 nM) compared to 3-isopropylpyrazole (IC₅₀ = 1,250 nM). This strongly suggests that the tertiary alcohol group is involved in a key binding interaction, likely a hydrogen bond, within the kinase active site that is not possible for the isopropyl group.

  • Cellular Activity: The potency gap narrowed in the cellular target engagement assay. The ~11-fold drop in potency from the biochemical IC₅₀ (85 nM) to the cellular EC₅₀ (950 nM) for 2-(1H-pyrazol-3-yl)propan-2-ol is notable. This suggests that while highly potent, its greater polarity may limit its ability to efficiently cross the cell membrane. In contrast, 3-isopropylpyrazole showed a much smaller drop-off, consistent with its higher predicted lipophilicity.

  • Toxicity & Selectivity: Both compounds exhibited low cytotoxicity, with CC₅₀ values well above their effective concentrations. The Selectivity Index (SI), a measure of the therapeutic window, was excellent for 2-(1H-pyrazol-3-yl)propan-2-ol (SI = 294), indicating that its on-target activity occurs at concentrations far below those that cause general cell death.

Conclusion

For drug development professionals, this exercise underscores a critical principle: optimizing a compound is a balancing act. The next steps in a real-world scenario would involve synthesizing new analogues to retain the potent binding of the alcohol group while improving physicochemical properties for better cellular penetration, thereby creating a more effective and drug-like molecule.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Pasha, T. Y., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Shaikh, R. A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Ansari, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Il Naturalista Campano. Available at: [Link]

  • Pasha, T. Y., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Sharma, K., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • JRC Technical Reports. (n.d.). MTS assay in THP-1 cells. EU Science Hub. Available at: [Link]

  • Sharma, D. K., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Sharma, H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard University. Available at: [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. Available at: [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]

  • National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. RSC Publishing. Available at: [Link]

  • PubChemLite. (n.d.). 2-(1h-pyrazol-3-yl)propan-2-ol. Université du Luxembourg. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. Available at: [Link]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][20]triazin-7(6H)-ones and Derivatives. Molecules. Available at: [Link]

  • More, M. S., et al. (n.d.). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El Aissouq, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and potential antimicrobial activity of some new compounds containing the pyrazol-3-one moiety. ResearchGate. Available at: [Link]

  • Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

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Comparative

A Comparative Guide to Optimizing HPLC Retention of 2-(1H-pyrazol-3-yl)propan-2-ol on C18 and Alternative Stationary Phases

In the landscape of pharmaceutical analysis and drug development, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Small, polar, nitrogen-conta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis and drug development, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Small, polar, nitrogen-containing heterocyclic compounds often present a significant analytical challenge. One such molecule is 2-(1H-pyrazol-3-yl)propan-2-ol, a compound characterized by its high polarity. This guide provides an in-depth comparison of chromatographic strategies to achieve optimal retention and peak shape for this analyte, moving from a standard C18 column to more specialized stationary phases.

The Analytical Challenge: Understanding the Analyte

2-(1H-pyrazol-3-yl)propan-2-ol is a small molecule featuring two key polar functional groups: a pyrazole ring and a tertiary alcohol. This structure renders the molecule highly water-soluble. In reversed-phase high-performance liquid chromatography (RP-HPLC), where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar, such analytes have weak interactions with the stationary phase.[1] This typically results in poor retention, with the compound eluting very early in the chromatogram, often near the solvent front or void volume, making accurate quantification difficult.[2][3][4]

The pyrazole ring is a weak base with a pKa of approximately 2.5 for its protonated form.[5][6][7] This means that the mobile phase pH is a critical parameter; operating at a pH well below the pKa can ensure the molecule is in a consistent, protonated state, which can aid in achieving reproducible retention.[8][9][10]

The Baseline: Performance on a Standard C18 Column

A conventional C18 column, the workhorse of many chromatography labs, is packed with silica particles bonded with an 18-carbon alkyl chain.[1][11] Retention is primarily driven by hydrophobic interactions.[11] For a polar analyte like 2-(1H-pyrazol-3-yl)propan-2-ol, these interactions are minimal.

To achieve any meaningful retention, a highly aqueous mobile phase (e.g., >95% water) is necessary. However, standard C18 columns are susceptible to a phenomenon known as "dewetting" or "phase collapse" under these conditions.[12][13][14] This occurs when the high surface tension of the aqueous mobile phase expels it from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention and poor reproducibility.[12][13]

Enhancing Retention: A Comparison of Alternative Stationary Phases

To overcome the limitations of standard C18 phases, columns with modified chemistries are required. Here, we compare two common alternatives: Aqueous C18 and Polar-Embedded C18 columns.

  • Aqueous C18 (AQ) Columns: These columns are specifically designed to be compatible with highly aqueous or even 100% aqueous mobile phases.[11] This is often achieved through a lower density of C18 ligand bonding or by using polar end-capping technologies.[11] These modifications prevent phase collapse, ensuring stable and reproducible retention times for polar compounds even with very weak organic mobile phases.[14]

  • Polar-Embedded (PE) Columns: These columns feature a polar functional group (such as an amide or carbamate) embedded within the C18 alkyl chain.[15][16][17] This polar group creates a water-enriched layer near the silica surface, which not only prevents dewetting but also provides an alternative retention mechanism.[15][18] Polar analytes can engage in additional interactions, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced retention and often unique selectivity compared to standard C18 phases.[1]

Experimental Design for Comparative Analysis

To objectively compare the performance of these stationary phases, a systematic experiment is designed.

Sources

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